2-(but-3-yn-1-yloxy)ethan-1-amine
説明
BenchChem offers high-quality 2-(but-3-yn-1-yloxy)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(but-3-yn-1-yloxy)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-but-3-ynoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-5-8-6-4-7/h1H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOZVGWFNFOOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
chemical properties of 2-(but-3-yn-1-yloxy)ethan-1-amine for bioconjugation
Executive Summary
This technical guide profiles 2-(but-3-yn-1-yloxy)ethan-1-amine (CAS: 122116-14-7), a specialized heterobifunctional linker designed for high-precision bioconjugation. Unlike standard propargyl-PEG-amine linkers, this molecule features a homopropargyl ether motif (
Chemical Profile & Stability Analysis[1][2][3]
Structural Specifications
The molecule consists of a primary amine and a terminal alkyne separated by a short, flexible ether spacer.
| Property | Specification |
| IUPAC Name | 2-(but-3-yn-1-yloxy)ethan-1-amine |
| Common Names | Homopropargyl-PEG1-Amine; Alkyne-PEG1-Amine (specific isomer) |
| CAS Number | 122116-14-7 |
| Molecular Formula | |
| Molecular Weight | 113.16 g/mol |
| Solubility | High in water, DMSO, DMF, Methanol |
| pKa (Amine) | ~9.5 (Typical for primary alkyl amines) |
| pKa (Alkyne) | ~25 (Terminal alkyne proton) |
The Homopropargyl Advantage
Standard propargyl ethers (
2-(but-3-yn-1-yloxy)ethan-1-amine utilizes a homopropargyl linkage (
Mechanistic Principles of Orthogonality
This linker leverages bioorthogonal chemistry , allowing two distinct reactions to occur sequentially without cross-interference.
-
Amine Reactivity (Nucleophilic): The primary amine (
) reacts selectively with activated esters (NHS, TFP), aldehydes (via reductive amination), or epoxides. This is typically the first step in bioconjugation workflows to functionalize a protein or surface. -
Alkyne Reactivity (Bioorthogonal): The terminal alkyne remains inert to most biological functional groups (amines, thiols, carboxyls). It is activated only in the presence of a copper catalyst (Cu(I)) to react with azides via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forming a stable 1,2,3-triazole linkage.
Diagram 1: Chemical Structure & Reactivity Map
Caption: Functional map of 2-(but-3-yn-1-yloxy)ethan-1-amine showing orthogonal reactive sites.
Bioconjugation Workflows
The most robust workflow involves a two-step "Amine-First" strategy. This prevents the copper catalyst used in the click reaction from interfering with sensitive protein structures before the linker is attached.
Diagram 2: Sequential Bioconjugation Workflow
Caption: Validated two-step workflow for conjugating payloads to biomolecules using the homopropargyl linker.
Experimental Protocols
Protocol A: Amine Coupling (NHS Ester Reaction)
Objective: Attach the linker to a biomolecule (e.g., antibody) containing reactive NHS esters.
-
Preparation: Dissolve the target protein (1-10 mg/mL) in PBS (pH 7.2-7.5) . Avoid amine-containing buffers (Tris, Glycine) as they compete with the reaction.
-
Linker Addition: Dissolve 2-(but-3-yn-1-yloxy)ethan-1-amine in dry DMSO or DMF to create a 100 mM stock.
-
Reaction: Add the linker to the protein solution at a 10-20 molar excess .
-
Note: The excess is necessary to drive the reaction to completion quickly.
-
-
Incubation: Incubate for 2 hours at room temperature or 4°C overnight.
-
Purification: Remove unreacted linker via Desalting Column (PD-10) or Dialysis against PBS.
-
Validation: Verify alkyne incorporation via Mass Spectrometry (mass shift of +95 Da per linker).
-
Protocol B: CuAAC Click Reaction
Objective: Conjugate an azide-functionalized payload to the alkyne-modified protein.
-
Buffer: Use PBS or HEPES (pH 7.4).
-
Reagents:
-
Alkyne-Protein: (From Protocol A).
-
Azide-Payload: 2-5 molar excess relative to alkyne groups.
-
CuSO4: 1 mM final concentration.
-
THPTA Ligand: 5 mM (Critical for protecting protein from oxidative damage).
-
Sodium Ascorbate: 5 mM (Freshly prepared).
-
-
Workflow:
-
Premix CuSO4 and THPTA ligand (1:5 molar ratio) and incubate for 5 minutes.
-
Add Azide-Payload to the Alkyne-Protein solution.
-
Add the Cu-THPTA complex.
-
Initiate reaction by adding Sodium Ascorbate.
-
-
Incubation: 1 hour at Room Temperature under inert gas (Argon/Nitrogen) to prevent oxidation of Cu(I).
-
Quenching & Purification: Add EDTA (10 mM) to chelate copper. Purify via Size Exclusion Chromatography (SEC).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield (Step 1) | pH < 7.0 or Hydrolysis of NHS | Adjust pH to 8.0; Use fresh NHS esters; Increase linker molar excess. |
| Protein Precipitation (Step 2) | Copper Toxicity / Oxidation | Increase THPTA ligand concentration; perform reaction under Argon; reduce Cu concentration. |
| Non-Specific Binding | Hydrophobic Linker Aggregation | While this linker is hydrophilic, the payload might be hydrophobic. Add 5-10% glycerol or DMSO to the buffer. |
| No Reaction (Click) | Oxygen Inhibition | Oxygen re-oxidizes Cu(I) to inactive Cu(II). Ensure rigorous degassing or add excess ascorbate. |
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS/Click protocols).
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. (Foundational text on bioorthogonal chemistry).
Technical Deep Dive: Heterobifunctional Alkyne-Amine Linkers in Bioconjugation
This guide serves as a technical deep dive for researchers requiring precise structural data and validated protocols for heterobifunctional alkyne-amine linkers.
Executive Summary
Heterobifunctional alkyne-amine linkers represent a critical class of bioconjugation reagents, enabling the orthogonal coupling of two distinct molecular entities. These linkers feature a primary amine (–NH₂) for reaction with electrophiles (e.g., NHS esters, activated carboxylic acids) and an alkyne moiety for bioorthogonal "Click" chemistry (reacting with azides).[1]
The selection of the correct linker structure—specifically the backbone length (PEGylation) and the type of alkyne (terminal vs. strained)—directly dictates the physicochemical properties (solubility, hydrodynamic radius) and the reaction kinetics of the final conjugate.
Part 1: Structural Classes & Molecular Weight Analysis
The molecular weight (MW) and structural composition of these linkers determine their spacer length and solubility profile. Below is a consolidated analysis of commercially significant alkyne-amine linkers.
1.1 Terminal Alkyne Linkers (CuAAC Required)
These linkers contain a terminal alkyne group (–C≡CH), requiring Copper(I) catalysis for conjugation with azides. They are smaller and less sterically hindering but require a catalyst that may be cytotoxic.
| IUPAC / Common Name | Chain Length | Molecular Weight (Da) | Formula | Solubility | Key Application |
| Propargyl Amine | 0 PEG | 55.08 | C₃H₅N | Organic | Small molecule tagging |
| Alkyne-PEG2-Amine | 2 PEG units | 143.18 | C₇H₁₃NO₂ | Water/DMSO | PROTAC linker synthesis |
| Alkyne-PEG3-Amine | 3 PEG units | ~187.23 | C₉H₁₇NO₃ | Water/DMSO | Moderate spacer needs |
| Alkyne-PEG4-Amine | 4 PEG units | 231.29 | C₁₁H₂₁NO₄ | Water | ADC payload attachment |
| Alkyne-PEG5-Amine | 5 PEG units | ~275.34 | C₁₃H₂₅NO₅ | Water | High solubility requirements |
1.2 Strained Alkyne Linkers (Copper-Free SPAAC)
These linkers utilize Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN) groups. The ring strain allows for spontaneous reaction with azides without copper, making them ideal for in vivo or live-cell applications.
| Common Name | Backbone | Molecular Weight (Da) | Formula | Reactivity |
| DBCO-Amine | None (C3 spacer) | 276.33 | C₁₈H₁₆N₂O | High (SPAAC) |
| DBCO-PEG4-Amine | PEG4 | 523.60 | C₂₉H₃₇N₃O₆ | High (SPAAC) |
| Sulfo-DBCO-Amine | Sulfonated | ~400-500* | Varies | High (Water Soluble) |
*Note: MW varies by counterion (e.g., Na+).
Part 2: Mechanistic Insight & Reactivity Pathways
To ensure experimental success, one must understand the orthogonal reactivity of the two functional ends.
-
Amine Terminus: Reacts via nucleophilic attack on activated esters (NHS, TFP) or carboxylic acids (via EDC/HATU activation) to form stable amide bonds.[2]
-
Alkyne Terminus:
-
Terminal Alkyne: Undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a 1,4-disubstituted triazole.
-
Strained Alkyne (DBCO): Undergoes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a triazole regioisomer mixture.
-
Visualization: Orthogonal Conjugation Workflow
The following diagram illustrates the decision matrix and reaction pathways for these linkers.
Caption: Decision tree for orthogonal bioconjugation using alkyne-amine linkers, highlighting the divergence between Copper-catalyzed (CuAAC) and Copper-free (SPAAC) pathways.
Part 3: Validated Experimental Protocol
This protocol describes the synthesis of a Protein-Drug Conjugate using an Alkyne-PEG4-Amine linker. It is designed as a self-validating system , meaning checkpoints are integrated to confirm success before proceeding.
Reagents Required:
-
Target Protein (e.g., Antibody, BSA) in PBS (pH 7.4).
-
Alkyne-PEG4-Amine (dissolved in DMSO).
-
NHS-Activated Small Molecule (or EDC/NHS for carboxyl activation).
-
Azide-functionalized Payload.[3]
-
CuSO₄ (Catalyst) & THPTA (Ligand) & Sodium Ascorbate (Reductant).[4]
Phase 1: Amine Coupling (Linker Attachment)
Objective: Attach the linker to the activated small molecule (or protein surface).
-
Preparation: Dissolve Alkyne-PEG4-Amine in dry DMSO (10 mg/mL).
-
Activation: If the target has a carboxylic acid, activate with EDC/NHS in MES buffer (pH 5.5) for 15 mins. If using an NHS-ester target, proceed to step 3.
-
Coupling: Mix the activated target with 5–10 molar equivalents of Alkyne-PEG4-Amine. Adjust pH to 8.0 using 1M NaHCO₃.
-
Incubation: React for 2 hours at Room Temperature (RT) or overnight at 4°C.
-
Validation Checkpoint 1 (TNBS Test):
-
Method: Take a small aliquot. React with TNBS (Trinitrobenzenesulfonic acid).
-
Result: Primary amines turn orange/red. A loss of color intensity compared to the starting amine control indicates successful consumption of the linker's amine group into an amide bond.
-
-
Purification: Remove excess linker via Desalting Column (PD-10) or Dialysis.
Phase 2: Click Reaction (Payload Attachment)
Objective: Conjugate the Alkyne-Intermediate with an Azide-Payload.
-
Setup: Mix the Alkyne-Intermediate (from Phase 1) with the Azide-Payload (2–5 equivalents).
-
Catalyst Premix (Critical Step):
-
Premix CuSO₄ and THPTA (Ligand) in a 1:5 molar ratio before adding to the reaction. This protects the protein from oxidative damage.
-
-
Initiation: Add the Cu-THPTA complex to the reaction, followed immediately by Sodium Ascorbate (final conc. 5 mM).
-
Incubation: 1 hour at RT under inert atmosphere (N₂ gas) if possible to prevent oxidation.
-
Validation Checkpoint 2 (LC-MS):
-
Method: Analyze a sample via Liquid Chromatography-Mass Spectrometry.
-
Result: Look for the mass shift corresponding to: Mass(Intermediate) + Mass(Azide). The disappearance of the starting Alkyne mass confirms reaction completion.
-
Part 4: Applications in Drug Development
4.1 PROTACs (Proteolysis Targeting Chimeras)
Heterobifunctional linkers are the structural "backbone" of PROTACs.
-
Role: The amine end attaches to the E3 ligase ligand (often via an NHS ester on the ligand), while the alkyne end "clicks" to the Target Protein ligand.
-
Linker Length Importance: The PEG chain length (PEG2 vs PEG4) critically affects the ternary complex stability. A linker that is too short prevents proper protein-protein interaction, while one that is too long reduces degradation efficiency (Hook effect).
4.2 Antibody-Drug Conjugates (ADCs)
-
Role: DBCO-PEG4-Amine is standard for site-specific ADCs. The amine conjugates to engineered residues or glycans on the antibody, and the DBCO allows for rapid, copper-free attachment of cytotoxic payloads (e.g., MMAE) without denaturing the antibody.
References
-
MDPI. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). [Link]
Sources
The Strategic Advantage of Ether-Linked Amino-Alkyne Spacers in Chemical Biology
Executive Summary
In the architecture of bifunctional molecules—whether PROTACs, Antibody-Drug Conjugates (ADCs), or diagnostic probes—the linker is often dismissed as a passive connector.[1] This view is obsolete. The linker is a determinant of physicochemical stability, pharmacokinetics (PK), and thermodynamic binding cooperativity.
This guide analyzes the Ether-Linked Amino-Alkyne Spacer (typically structured as Alkyne-(PEG)n-Amine). This specific motif represents a "privileged structure" in chemical biology, offering a synergistic balance of hydrophilicity (via ether/PEG units), bio-orthogonality (via the alkyne), and modular reactivity (via the primary amine).
Part 1: The Chemistry of Connectivity
Structural Definition
The spacer is a heterobifunctional crosslinker defined by three domains:
-
The Anchor (Amine): A primary amine (
) for amide bond formation with activated carboxylic acids (e.g., NHS esters) on a ligand or protein. -
The Spacer (Ether/PEG): A polyethylene glycol (PEG) chain, typically 2 to 12 units long. This provides the "ether-linked" character.[2]
-
The Warhead (Alkyne): A terminal alkyne (
) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strained cyclooctyne (e.g., DBCO) for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Ether vs. Alkyl: The Solvation Effect
The substitution of methylene (
| Feature | Alkyl Spacer (Hydrophobic) | Ether/PEG Spacer (Hydrophilic) | Impact on Chemical Biology |
| Solvation | Poor (Lipophilic) | High (Hydration Shell) | PEG spacers recruit water molecules, preventing aggregation of hydrophobic payloads (e.g., VHL ligands, cytotoxic drugs). |
| Conformation | Semi-rigid (Zig-zag) | Flexible (Gauche effect) | Ether oxygens prefer a gauche conformation, inducing a helical character that shortens the end-to-end distance compared to an all-trans alkyl chain. |
| LogP | Increases lipophilicity | Decreases lipophilicity | Lowers the overall LogP, improving "drug-likeness" and solubility in assay buffers. |
| Immunogenicity | Low | Low (at short lengths) | Short PEG chains (<2kDa) generally evade the anti-PEG antibody response seen with high MW polymers. |
Part 2: Physicochemical Advantages in Application
PROTACs: The "Goldilocks" Zone of Flexibility
In Proteolysis Targeting Chimeras (PROTACs), the linker must permit the formation of a ternary complex (Target Protein :: PROTAC :: E3 Ligase).
-
Thermodynamic Cooperativity: A linker that is too rigid prevents the necessary protein-protein interactions (PPI). A linker that is too flexible (high entropy) incurs a high entropic penalty upon binding (
). -
The Ether Advantage: PEG chains possess a unique conformational energy profile. While flexible, the gauche preference of the C-C-O bonds limits the conformational space slightly more than a pure alkane, often resulting in a more favorable entropy-enthalpy compensation during ternary complex formation.
ADCs: Masking Hydrophobicity
Antibody-Drug Conjugates often fail due to the aggregation of the hydrophobic cytotoxic payload (e.g., MMAE, PBD dimers).
-
Mechanism: An ether-linked spacer acts as a "solubility shield." The hydration sphere around the PEG units prevents the hydrophobic collapse of the payload, maintaining the colloidal stability of the antibody conjugate.
Part 3: Mandatory Visualization (Mechanisms & Workflows)
Diagram 1: The PROTAC Ternary Complex & Linker Dynamics
This diagram illustrates how the ether-linked spacer facilitates the interaction between the E3 Ligase and the Target Protein.
Caption: The ether-linked spacer mediates the formation of a productive ternary complex, balancing entropic costs with the necessary flexibility for protein-protein interaction.[3]
Diagram 2: Modular Synthesis Workflow (Click Chemistry)
This diagram details the convergent synthesis enabled by the amino-alkyne spacer.
Caption: Convergent synthesis workflow utilizing the orthogonality of the amine (amide bond) and alkyne (triazole formation) termini.
Part 4: Experimental Protocol (Self-Validating)
Protocol: Modular Assembly of a PROTAC via Ether-Linked Amino-Alkyne Spacer
Objective: Synthesize a VHL-recruiting PROTAC by linking a VHL ligand (carboxylic acid) to a Target ligand (azide) using Amine-PEG4-Alkyne.
Phase 1: Amide Bond Formation (The "Amino" End)
Rationale: The amine is reacted first to avoid potential interference with the copper catalyst in the second step, although the alkyne is generally inert to amide coupling conditions.
-
Reagents:
-
VHL Ligand-COOH (1.0 equiv)
-
Amine-PEG4-Alkyne (1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF
-
-
Procedure:
-
Dissolve VHL Ligand-COOH in DMF (0.1 M).
-
Add DIPEA and HATU. Stir for 5 mins to activate the acid.
-
Add Amine-PEG4-Alkyne.[4]
-
Stir at Room Temperature (RT) for 2 hours.
-
-
Validation (LC-MS):
-
Success Criteria: Disappearance of Ligand-COOH peak (
) and appearance of Product peak ( ). -
Purification: Isolate via Preparative HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize to a powder.
-
Phase 2: CuAAC Click Reaction (The "Alkyne" End)
Rationale: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is bio-orthogonal and high-yielding. We use THPTA ligand to protect biomolecules from oxidative damage and accelerate the reaction.
-
Reagents:
-
Intermediate (VHL-PEG4-Alkyne) from Phase 1 (1.0 equiv)
-
Target Ligand-Azide (1.0 equiv)
-
CuSO4·5H2O (0.1 equiv)
-
THPTA (0.5 equiv) - Crucial for stabilizing Cu(I)
-
Sodium Ascorbate (0.5 equiv)
-
Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1)
-
-
Procedure:
-
Premix CuSO4 and THPTA in water.
-
Dissolve reactants in the solvent mixture.
-
Add the Cu-THPTA complex to the reaction.
-
Add Sodium Ascorbate (freshly prepared) to initiate.
-
Flush headspace with Nitrogen (optional but recommended to prevent oxidation).
-
Stir at RT for 1-4 hours.
-
-
Validation (LC-MS):
-
Success Criteria: Total consumption of the Alkyne intermediate. Appearance of the final mass (Sum of Azide + Alkyne).
-
Purification: Preparative HPLC.
-
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield in Step 1 | Hydrolysis of NHS ester/HATU | Ensure DMF is anhydrous. Use a fresh bottle of HATU. |
| Copper Precipitation | Instability of Cu(I) | Increase THPTA:Cu ratio to 5:1. Ensure Sodium Ascorbate is fresh. |
| Hygroscopicity | PEG nature | Store PEG linkers in a desiccator at -20°C. Allow to warm to RT before opening. |
| Aggregation | Payload hydrophobicity | If the final conjugate aggregates, increase the PEG length (e.g., from PEG4 to PEG8) to improve solubility. |
References
-
Current strategies for the design of PROTAC linkers: a critical review. Troup, R. I., et al. Explor Target Antitumor Ther. 2020.[] Available at: [Link]
-
The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release. 2026. Available at: [Link]
-
New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega. 2020. Available at: [Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions. Chemical Reviews. 2021. Available at: [Link]
Sources
Precision vs. Polymerization: A Technical Guide to 2-(but-3-yn-1-yloxy)ethan-1-amine vs. Standard PEG-Amines
[1][2]
Executive Summary
In the architecture of drug delivery and bioconjugation, the distinction between 2-(but-3-yn-1-yloxy)ethan-1-amine and standard PEG-amines represents the divide between precision linkerology and macromolecular engineering.[1][2]
While standard PEG-amines are the workhorses of solubility enhancement and pharmacokinetic (PK) shielding, 2-(but-3-yn-1-yloxy)ethan-1-amine is a discrete, heterobifunctional tool designed for bioorthogonal "Click" chemistry.[1][2] This guide dissects the structural, functional, and experimental divergences between these two classes, providing researchers with the logic required to select the correct tool for PROTAC design, Antibody-Drug Conjugates (ADCs), or surface functionalization.
Part 1: Structural & Functional Anatomy
The Specific: 2-(but-3-yn-1-yloxy)ethan-1-amine
This molecule is a discrete, heterobifunctional linker .[1][2] Unlike polymers, it has a single, defined molecular weight and no polydispersity.
-
Chemical Formula:
[2] -
Key Feature (Homopropargyl Ether): The "but-3-yn" moiety indicates a homopropargyl group (
).[1][2] This extra methylene group, compared to standard propargyl ethers ( ), significantly enhances chemical stability by reducing the acidity of the propargylic protons and preventing potential side reactions during metabolic processing. -
Primary Utility: It serves as a "handle" for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] It is used to introduce a bioorthogonal alkyne tag onto a carboxyl-containing molecule (via the amine) or to link two small molecules in PROTACs.[1][2]
The Standard: PEG-Amines (Polyethylene Glycol Amines)
Standard PEG-amines are typically polydisperse polymers .[1][2] They exist as a distribution of chain lengths centered around a target molecular weight (e.g., 2 kDa, 5 kDa, 20 kDa).
-
General Formula:
[1][2] -
Key Feature (Hydrodynamic Volume): The repeating ethylene glycol units create a "hydration shell."
-
Primary Utility: They are used for PEGylation —increasing the hydrodynamic radius of a biologic (protein/peptide) to reduce renal clearance, prevent aggregation, and shield against immunogenic recognition.[3]
Comparative Matrix
| Feature | 2-(but-3-yn-1-yloxy)ethan-1-amine | Standard PEG-Amines (e.g., mPEG-NH2) |
| Molecular Nature | Discrete (Single MW) | Polydisperse (Gaussian distribution) |
| Primary Function | Linker: Connects two active moieties (e.g., E3 ligase + Warhead).[1][2] | Shield/Carrier: Modifies surface properties & PK profile. |
| Reactivity | Heterobifunctional: Amine (Nucleophile) + Alkyne (Click-ready).[1][2] | Homofunctional/Monofunctional: Amine only (typically). |
| Steric Impact | Minimal (Low footprint). | High (Significant steric shielding). |
| Key Application | PROTACs, Small Molecule Drug Conjugates (SMDCs), Chemical Biology Probes. | Biologic Half-life Extension, Liposome Surface Modification (Stealth).[2] |
Part 2: Visualizing the Divergence
The following diagram illustrates the decision logic and structural differences between using a precision linker versus a bulk polymer.
Figure 1: Decision matrix for selecting between discrete alkyne linkers and polydisperse PEG amines based on therapeutic goals.
Part 3: Experimental Protocols
Workflow A: Precision Conjugation via CuAAC (Click Chemistry)
Context: Using 2-(but-3-yn-1-yloxy)ethan-1-amine to link a targeting ligand to a core scaffold.[1][2]
Step 1: Amide Bond Formation (Amine Functionalization) [2]
-
Activation: Dissolve the carboxylic acid-containing ligand (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min.
-
Coupling: Add 2-(but-3-yn-1-yloxy)ethan-1-amine (1.1 eq).
-
Reaction: Stir at RT for 2–4 hours under
. -
Validation: Monitor via LC-MS. Look for mass shift corresponding to
.[1][2] -
Purification: Flash chromatography (DCM/MeOH gradient).
Step 2: CuAAC "Click" Reaction
-
Setup: Dissolve the Alkyne-functionalized ligand (from Step 1) and the Azide-partner (1.0 eq) in
(1:1).[2] -
Catalyst: Add
(0.1 eq) and Sodium Ascorbate (0.5 eq) (freshly prepared). -
Optimization: If the molecule is hydrophobic, add THPTA ligand (0.5 eq) to stabilize the Cu(I) species.
-
Reaction: Stir at RT for 1–12 hours.
-
Workup: Chelate copper with EDTA, extract, and purify via HPLC.
Workflow B: Surface Shielding via Standard PEGylation
Context: Conjugating a 5 kDa mPEG-NHS ester to a therapeutic protein (Lysine residues).
-
Buffer Prep: Prepare a reaction buffer (PBS or Borate, pH 8.0). Note: Avoid Tris buffer as it contains primary amines.
-
Solubilization: Dissolve protein (1–5 mg/mL) in buffer.
-
Reagent Addition: Dissolve mPEG-NHS (5–10 molar excess relative to surface lysines) in dry DMSO. Immediately add to protein solution.
-
Incubation: Agitate gently for 30–60 minutes at RT or 4°C.
-
Quenching: Add 1M Glycine or Tris (pH 8.0) to quench unreacted NHS esters.
-
Purification: Use Size Exclusion Chromatography (SEC) or dialysis (MWCO appropriate for protein) to remove free PEG and byproducts.
-
Analysis: Verify degree of PEGylation using SDS-PAGE (Coomassie stain will show a smear/shift upwards due to polydispersity).[2]
Part 4: Strategic Selection Guide
When to choose 2-(but-3-yn-1-yloxy)ethan-1-amine:
-
Defined SAR: You are developing a small molecule drug (e.g., PROTAC) and need to establish a precise Structure-Activity Relationship. Polydisperse PEGs would blur the SAR data.
-
Bioorthogonality: You need a "dormant" handle (alkyne) that will not react with biological nucleophiles but can be activated later via Click chemistry.
-
Stability: You require the enhanced stability of the homopropargyl ether over the standard propargyl ether, particularly if the molecule will be subjected to metabolic oxidation.
When to choose Standard PEG-Amines:
-
Circulation Time: Your primary goal is to increase the half-life of a rapidly cleared protein.[2]
-
Solubility: Your payload is extremely hydrophobic, and you need the bulk solvent-interaction of a long polymer chain to prevent aggregation.
-
Cost/Scale: You are in late-stage manufacturing where the cost of discrete PEG linkers is prohibitive, and heterogeneity is regulatory-acceptable.[2]
References
Technical Guide: 2-(but-3-yn-1-yloxy)ethan-1-amine in Modular PROTAC Design
Executive Summary
2-(but-3-yn-1-yloxy)ethan-1-amine (CAS: 122116-14-7) represents a high-value, heterobifunctional linker motif in the rational design of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Unlike passive alkyl or pure PEG spacers, this molecule is engineered for modular library synthesis . Its primary utility lies in its dual-reactivity profile: a primary amine for standard amide coupling to E3 ligase ligands (e.g., Cereblon or VHL binders) and a terminal alkyne for bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with target protein warheads.
This guide details the strategic implementation of this linker, focusing on its role in generating "Click-ready" degrader libraries, optimizing physicochemical properties, and validating ternary complex formation.
Part 1: Chemical Architecture & Strategic Utility
Structural Analysis
The molecule functions as a short, semi-flexible spacer. Its architecture is deliberate:
-
Primary Amine (
): High nucleophilicity allows for efficient conjugation to carboxylic acid-functionalized E3 ligase ligands (e.g., Pomalidomide-COOH) using standard peptide coupling reagents (HATU/EDC). -
Ether Linkage (
): Introduces a degree of hydrophilicity (LogP modulation) and rotational freedom, mimicking a PEG1 unit. This prevents the "grease ball" effect common with purely alkyl linkers. -
Terminal Alkyne (
): The "Click" handle. It is chemically inert under most physiological and amide-coupling conditions (orthogonality) but reacts rapidly with azides in the presence of Cu(I) to form a 1,2,3-triazole.
Physicochemical Profile:
| Property | Value / Description | Impact on PROTAC |
| Molecular Formula | Low MW contribution (< 120 Da). | |
| Linker Length | ~7-9 Å (extended) | Ideal for targets requiring close E3-POI proximity. |
| Hydrophilicity | Moderate (Ether oxygen) | Improves aqueous solubility vs. alkyl chains. |
| Rigidity | Semi-flexible | Becomes more rigid post-click (Triazole formation). |
The "Click-Ready" Strategy
In PROTAC discovery, identifying the optimal linker length is empirical. Synthesizing linear PROTACs one by one is inefficient. The Solution: Use 2-(but-3-yn-1-yloxy)ethan-1-amine to create a common intermediate—an "Alkyne-Tagged E3 Ligase Binder." This intermediate can be plated and reacted with a library of "Azide-Tagged Warheads" to rapidly generate diverse PROTAC analogs.
Part 2: Experimental Protocols
Workflow Visualization
The following diagram illustrates the convergent synthesis workflow, highlighting the modularity enabled by this specific linker.
Caption: Convergent synthesis workflow utilizing 2-(but-3-yn-1-yloxy)ethan-1-amine to generate a modular PROTAC library via CuAAC click chemistry.
Protocol A: Synthesis of Alkyne-Tagged E3 Ligand
Objective: Conjugate the linker to a Pomalidomide derivative (Cereblon binder).
Reagents:
-
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (Pomalidomide precursor acid derivative).
-
2-(but-3-yn-1-yloxy)ethan-1-amine (1.2 equiv).
-
HATU (1.2 equiv).
-
DIPEA (3.0 equiv).
-
DMF (Anhydrous).
Step-by-Step:
-
Activation: Dissolve the carboxylic acid-functionalized E3 ligand in anhydrous DMF (0.1 M). Add DIPEA and stir for 5 minutes. Add HATU and stir for 10 minutes at Room Temperature (RT) to form the activated ester.
-
Expert Insight: Pre-activation prevents side reactions with the amine. Ensure DMF is dry to avoid hydrolysis of the activated ester.
-
-
Coupling: Add 2-(but-3-yn-1-yloxy)ethan-1-amine dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: M+113 Da).
-
Workup: Dilute with EtOAc, wash with saturated
, water, and brine. Dry over . -
Purification: Flash column chromatography (DCM/MeOH gradient).
Protocol B: CuAAC "Click" Reaction
Objective: Assemble the final PROTAC by reacting the Alkyne-Intermediate with an Azide-Warhead.
Reagents:
-
Alkyne-Tagged E3 Ligand (from Protocol A).
-
Azide-functionalized Target Warhead (1.0 equiv).
- (0.1 equiv).
-
Sodium Ascorbate (0.5 equiv).
-
Solvent: t-BuOH/Water (1:1) or DMSO/Water if solubility is poor.
Step-by-Step:
-
Preparation: Dissolve Alkyne and Azide components in the chosen solvent (0.05 M).
-
Catalyst Addition: Prepare fresh aqueous solutions of
and Sodium Ascorbate. Add first, followed by Ascorbate.-
Expert Insight: The solution should turn from light blue to colorless/yellowish, indicating reduction to Cu(I). If it turns brown/black, oxidation is occurring; degas solvents with nitrogen.
-
-
Incubation: Stir at RT for 1–12 hours. The formation of the 1,2,3-triazole is usually rapid.
-
Scavenging: If using for biological assay directly (crude), use a copper scavenger resin (e.g., QuadraPure™ TU) to remove cytotoxic copper.
-
Validation: Verify by LC-MS. The resulting triazole adds rigidity and a specific mass.
Part 3: Mechanism of Action & Ternary Complex
The choice of 2-(but-3-yn-1-yloxy)ethan-1-amine influences the Ternary Complex (E3-PROTAC-POI) . Upon "clicking," the linear alkyne converts into a 1,4-disubstituted 1,2,3-triazole .
-
Rigidity: The triazole ring is planar and rigid. Unlike a flexible PEG chain, it restricts the conformational space, which can be beneficial if it "locks" the E3 and POI into a productive orientation for Ubiquitin transfer.
-
Bioisosterism: The triazole mimics an amide bond in polarity and geometry but is resistant to proteases.
Caption: Schematic of the ternary complex. The triazole formed from the alkyne linker acts as a rigid structural element, influencing the spatial arrangement of the E3 ligase and the Protein of Interest (POI).
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amide Coupling | Amine salt formation or hydrolysis of HATU ester. | Ensure DIPEA is fresh. Pre-activate acid before adding amine. Use anhydrous DMF. |
| Incomplete Click Reaction | Oxidation of Cu(I) to Cu(II). | Degas solvents (bubble |
| Precipitation during Click | Poor solubility of reactants in water mix. | Switch to DMSO/Water or DMF/Water. Add a solubilizing agent (e.g., |
| Cytotoxicity in Assays | Residual Copper. | Perform rigorous cleanup (HPLC or Copper scavenging resin). |
References
-
Beshara, C. S., et al. (2010). "Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers." ACS Medicinal Chemistry Letters. Link
-
Maple, H. J., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link
-
Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry. Link
-
Testa, A., et al. (2020).[4] "Macrocyclic PROTACs: transforming the 'linker' into a functional element." Angewandte Chemie International Edition. Link
-
MedChemExpress. "2-(but-3-yn-1-yloxy)ethan-1-amine Product Information." Link
Sources
CuAAC click chemistry conditions for 2-(but-3-yn-1-yloxy)ethan-1-amine
Focus: 2-(but-3-yn-1-yloxy)ethan-1-amine
Part 1: Strategic Overview & Chemical Profile[1]
The molecule 2-(but-3-yn-1-yloxy)ethan-1-amine represents a classic heterobifunctional linker (Alkyne-PEG1-Amine).[1] Its utility lies in its ability to bridge two distinct chemical worlds: the bioorthogonal "click" chemistry of the alkyne and the electrophile-responsive nature of the primary amine.
However, the presence of a primary amine (
The Solution: To ensure rapid, quantitative conversion, the experimental design must utilize a "Ligand Dominance" strategy .[1] We must employ an accelerating ligand (e.g., THPTA or BTTAA) with a binding affinity for Cu(I) that significantly exceeds that of the substrate amine, thereby maintaining the catalyst in its active, protected cycle.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-(but-3-yn-1-yloxy)ethan-1-amine |
| Functional Groups | Primary Amine (Nucleophile), Terminal Alkyne (Dipolarophile) |
| Linker Type | Short PEG (PEG1 equivalent) |
| Solubility | High in Water, DMSO, DMF, Methanol |
| Critical Risk | Cu(I) chelation by primary amine; Oxidative homocoupling (Glaser reaction) if |
Part 2: Critical Reaction Parameters
The following table summarizes the optimized conditions required to overcome amine interference.
| Parameter | Recommended Condition | Rationale (Causality) |
| Cu(I) Source | In situ reduction of Cu(II) is more robust against oxidation than adding Cu(I) salts directly.[1][4][5] Ascorbate keeps Cu in the active +1 state. | |
| Accelerating Ligand | THPTA (Water) or TBTA (Organic) | THPTA is essential for aqueous/bioconjugation.[1] It prevents Cu-induced protein damage and outcompetes the substrate amine for Cu binding [1]. |
| Ligand:Cu Ratio | 5:1 (Minimum) | A high ratio ensures the amine substrate does not displace the ligand from the copper center. |
| pH Buffer | HEPES or Phosphate (pH 7.0–7.[1]5) | Avoid Tris. Tris contains a primary amine and will compete for copper, poisoning the reaction.[1] |
| Additives | Aminoguanidine (optional) | Scavenges dehydroascorbate byproducts that can react with protein side chains (lysine/arginine) [2].[1] |
Part 3: Mechanistic Visualization[1]
The diagram below illustrates the "Ligand Dominance" mechanism. The goal is to force the equilibrium toward the Active Catalytic Complex (Green) and avoid the Inactive Amine Trap (Red).
Figure 1: Kinetic competition between the THPTA ligand and the substrate amine for the Cu(I) center. High ligand concentration drives the pathway toward the active catalyst.
Part 4: Standardized Protocols
Protocol A: Aqueous Bioconjugation (Protein/DNA Labeling)
Use this protocol when conjugating the linker to biomolecules in water/buffer.[1]
Reagents:
-
Linker Stock: 100 mM 2-(but-3-yn-1-yloxy)ethan-1-amine in DMSO or
. -
Azide Partner: Biomolecule-Azide (
final conc).[1] -
Cu-Premix:
-
(ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> in water).[1][6] -
THPTA Ligand (
in water).[1][2][6]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Premix Preparation: Mix
with THPTA. Incubate 5 mins. (Molar Ratio 1:5).[1]
-
-
Reducing Agent: Sodium Ascorbate (
in water, Freshly Prepared ). -
Buffer: 100 mM Phosphate or HEPES, pH 7.4.
Workflow:
-
Prepare Reaction Mix: In a 1.5 mL tube, combine the Azide-Biomolecule and buffer.
-
Add Linker: Add 2-(but-3-yn-1-yloxy)ethan-1-amine (2–5 equivalents relative to Azide).
-
Add Catalyst: Add the Cu-THPTA Premix to the reaction. Final Cu concentration should be
. -
Initiate: Add Sodium Ascorbate (Final concentration
). -
Incubate: 30–60 minutes at Room Temperature (RT), protected from light.
-
Quench/Purify: Remove Cu via EDTA chelation, dialysis, or size-exclusion chromatography (e.g., PD-10 column).[1]
Validation Check: The solution should remain clear. If it turns yellow/brown, oxygen has oxidized the ascorbate; add more fresh ascorbate immediately.
Protocol B: Small Molecule Synthesis (Organic Solvent)
Use this protocol for high-yield synthesis in organic media (DMSO, DMF, tBuOH).[1]
Reagents:
-
Catalyst:
( ). -
Ligand: TBTA (
). Note: TBTA is poorly soluble in water but excellent in DMSO. -
Reductant: Sodium Ascorbate (
).[1]
Workflow:
-
Dissolve the Azide (1.0 eq) and 2-(but-3-yn-1-yloxy)ethan-1-amine (1.1 eq) in the solvent.[1]
-
Add TBTA (dissolved in DMSO/tBuOH).
-
Add
solution.[1][4][5][6][7]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Add Sodium Ascorbate (dissolved in minimal water) dropwise to initiate.
-
Stir at RT for 2–4 hours.
-
Workup: Dilute with water/brine, extract with EtOAc (if product is hydrophobic) or purify via HPLC (if hydrophilic).[1]
Part 5: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Reaction Stalled (<10% yield) | Cu(I) oxidation or Amine poisoning.[1] | 1. Degas buffers (Argon sparge).2. Increase THPTA:Cu ratio to 10:1.3. Add fresh Ascorbate. |
| Precipitation | Ligand insolubility (TBTA in water).[1] | Switch to THPTA (fully water-soluble) or add 20% DMSO.[1] |
| Protein Degradation | Reactive Oxygen Species (ROS).[1] | Ensure THPTA is used (it protects proteins).[1] Add Aminoguanidine.[4][7] Perform under inert atmosphere. |
| Blue Solution | Cu(I) oxidized to Cu(II).[1][4] | The reaction has stopped. Add more Ascorbate immediately to restore colorless Cu(I).[1] |
References
-
Presoski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[1][8] Current Protocols in Chemical Biology, 3(4), 153–162.[1][8] Link[1]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.[1][8] Angewandte Chemie International Edition, 48(52), 9879–9883.[1] Link[1]
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study.[1] Angewandte Chemie, 50(35), 8051–8056.[1] Link[1]
-
Lumiprobe Corp. Click Chemistry Protocols: Labeling of Oligonucleotides and DNA.[9] Link
Sources
- 1. Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THPTA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 3. glenresearch.com [glenresearch.com]
- 4. broadpharm.com [broadpharm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. confluore.com.cn [confluore.com.cn]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. lumiprobe.com [lumiprobe.com]
introducing alkyne handles to proteins using 2-(but-3-yn-1-yloxy)ethan-1-amine
Application Note & Protocol
Strategic Installation of Bioorthogonal Alkyne Handles onto Proteins via Carboxylate Modification using 2-(but-3-yn-1-yloxy)ethan-1-amine
Abstract
The site-specific modification of proteins is a cornerstone of modern chemical biology, enabling the development of sophisticated therapeutics, diagnostics, and research tools. Bioorthogonal chemistry, particularly the "click" reaction between an alkyne and an azide, provides a powerful method for conjugating diverse molecular payloads to proteins with high specificity and efficiency.[1][2] This guide provides a comprehensive framework and detailed protocols for introducing a terminal alkyne handle onto a protein of interest by targeting its carboxylic acid residues (aspartate, glutamate, and the C-terminus). This is achieved through a two-step process involving the activation of protein carboxylates with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by covalent linkage to the primary amine of the bifunctional linker, 2-(but-3-yn-1-yloxy)ethan-1-amine. This methodology offers a valuable alternative to traditional amine-based labeling, preserving the function of critical lysine residues and expanding the toolkit for creating precisely engineered bioconjugates.
Introduction: The Rationale for Carboxylate-Directed Alkyne Labeling
The ability to covalently attach functional moieties—such as fluorophores, small molecule drugs, or polyethylene glycol (PEG) chains—to proteins is essential for advancing biological research and drug development. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) have emerged as the premier bioorthogonal ligation strategies due to their exceptional selectivity, high yields, and compatibility with aqueous environments.[3][4] The critical first step in this two-step labeling process is the introduction of either an azide or an alkyne "handle" onto the target biomolecule.[1]
While the modification of primary amines on lysine residues with N-hydroxysuccinimide (NHS) esters is the most common method for protein labeling, it is not always ideal.[5][6] Lysine residues are often located in active sites or protein-protein interaction domains, and their modification can lead to a loss of biological function. Furthermore, the high abundance of surface-exposed lysines can result in heterogeneous labeling, yielding a complex mixture of products.
Targeting the carboxyl groups of aspartic acid and glutamic acid offers a powerful alternative. By activating these residues with EDC and Sulfo-NHS, we create reactive intermediates that can be specifically targeted by an amine-containing linker like 2-(but-3-yn-1-yloxy)ethan-1-amine. This approach allows for:
-
Preservation of Lysine Function: Avoids modification of critical lysine residues.
-
Alternative Labeling Sites: Provides access to different regions of the protein surface for conjugation.
-
Controlled Conjugation: Offers a different handle for creating more homogenous bioconjugates, including antibody-drug conjugates (ADCs).[7]
This document serves as a detailed guide to this methodology, explaining the underlying chemical principles and providing robust, field-proven protocols for its successful implementation.
Principle of the Method: A Two-Step Amidation Strategy
The covalent attachment of 2-(but-3-yn-1-yloxy)ethan-1-amine to a protein's carboxyl groups proceeds via a two-step chemical reaction, as depicted below. This process leverages the well-established carbodiimide crosslinker chemistry to form a stable amide bond.[8]
Step 1: Activation of the Protein Carboxylate. The reaction is initiated in a slightly acidic buffer (pH 4.5–7.2) to ensure the carboxyl groups are protonated and available for activation. EDC reacts with the protein's carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.
Step 2: Formation of a Stable Intermediate and Amine Coupling. The unstable O-acylisourea intermediate is prone to hydrolysis. To enhance the reaction's efficiency and stability in an aqueous environment, Sulfo-NHS is added. It reacts with the intermediate to form a semi-stable amine-reactive Sulfo-NHS ester.[8] This ester is less susceptible to hydrolysis and can efficiently react with the primary amine of 2-(but-3-yn-1-yloxy)ethan-1-amine, which is added to the reaction mixture. The nucleophilic attack by the amine displaces the Sulfo-NHS group, resulting in the formation of a stable amide bond and successfully installing the terminal alkyne handle onto the protein.
Figure 1: Reaction scheme for carboxylate modification. Protein carboxyl groups are activated by EDC and Sulfo-NHS before reacting with the alkyne-amine linker to form a stable conjugate.
Materials and Reagents
Successful conjugation requires high-quality reagents and properly prepared buffers. Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) during the conjugation steps as they will compete with the reaction.
| Reagent / Material | Recommended Specifications |
| Protein of Interest (POI) | >95% pure, in an amine-free and carboxylate-free buffer |
| 2-(but-3-yn-1-yloxy)ethan-1-amine | ≥95% purity |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular biology grade, store desiccated at -20°C |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Molecular biology grade, store desiccated at -20°C |
| Activation Buffer | 0.1 M MES, pH 6.0 |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 |
| Quenching Buffer | 1 M Tris-HCl, pH 8.5 |
| Solvent for Linker | Anhydrous Dimethylsulfoxide (DMSO) |
| Purification System | Dialysis cassettes (e.g., 10K MWCO) or Size-Exclusion Column |
Detailed Experimental Protocols
This section provides a step-by-step workflow for labeling your protein of interest. The entire process, from preparation to characterization, is outlined below.
Figure 2: Overall experimental workflow. A sequential process from protein preparation to final characterization ensures a successful outcome.
The purity of the protein and the composition of its buffer are critical for successful conjugation. Interfering nucleophiles must be removed.
-
Initial Protein Solution: Prepare your protein of interest at a concentration of 1-10 mg/mL.
-
Buffer Exchange: Exchange the protein storage buffer with 0.1 M MES, pH 6.0 (Activation Buffer). This can be achieved by:
-
Dialysis: Dialyze the protein solution against 1000x volume of Activation Buffer for 4 hours at 4°C, change the buffer, and dialyze overnight.
-
Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10) equilibrated with Activation Buffer according to the manufacturer's instructions.
-
-
Concentration Adjustment: After buffer exchange, determine the protein concentration (e.g., via BCA assay or A280 measurement) and adjust to a final concentration of 2-5 mg/mL with fresh Activation Buffer.
Causality Insight: This step is performed immediately before conjugation because the activated Sulfo-NHS ester has a limited half-life in aqueous solution.[8] EDC and Sulfo-NHS should be dissolved immediately before use.
-
Prepare EDC/Sulfo-NHS Solution: Prepare a 100 mM stock solution of both EDC and Sulfo-NHS in anhydrous DMSO or water. Vortex to dissolve completely. These solutions are not stable and should be used within 15-30 minutes.
-
Calculate Reagent Volumes: Determine the amount of EDC and Sulfo-NHS to add to the protein solution. A molar excess is required to drive the reaction.
| Reagent | Recommended Molar Excess (Reagent:Protein) |
| EDC | 50x - 200x |
| Sulfo-NHS | 50x - 200x |
-
Activation Reaction: Add the calculated volume of EDC stock solution to the protein solution while gently stirring. Immediately add the same volume of Sulfo-NHS stock solution.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Causality Insight: The pH is now shifted to slightly basic to ensure the primary amine of the linker is deprotonated and thus maximally nucleophilic for an efficient reaction with the activated ester.
-
Prepare Alkyne-Amine Linker: Prepare a 100-500 mM stock solution of 2-(but-3-yn-1-yloxy)ethan-1-amine in anhydrous DMSO.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of 1 M Phosphate Buffer, pH 7.5.
-
Add Alkyne-Amine Linker: Add the calculated volume of the alkyne-amine stock solution to the activated protein mixture. The optimal molar excess will vary depending on the protein and desired degree of labeling.
| Reagent | Recommended Molar Excess (Reagent:Protein) |
| 2-(but-3-yn-1-yloxy)ethan-1-amine | 100x - 500x |
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
It is crucial to remove unreacted linker and reaction byproducts (e.g., isourea) as they can interfere with downstream applications.
-
Quench Reaction (Optional): To stop the reaction, add Quenching Buffer (1 M Tris-HCl, pH 8.5) to a final concentration of 20-50 mM and incubate for 30 minutes. This will hydrolyze any remaining activated esters.
-
Purification: Purify the alkyne-modified protein using either dialysis or SEC, exchanging the reaction buffer for a suitable storage buffer (e.g., PBS, pH 7.4).
-
Dialysis: Dialyze against 1000x volume of storage buffer at 4°C, with at least two buffer changes over 24 hours.
-
SEC: Use a desalting or preparative SEC column to separate the labeled protein from small molecule contaminants.
-
Verifying the successful installation of the alkyne handle is a critical quality control step.
-
Fluorogenic Click Reaction and SDS-PAGE Analysis:
-
Take a small aliquot of the purified, alkyne-modified protein.
-
Perform a CuAAC click reaction with a fluorescent azide reporter (e.g., Azide-Fluor 488).[5]
-
Run the reaction product on an SDS-PAGE gel alongside an unlabeled protein control.
-
Visualize the gel using a fluorescence imager. A fluorescent band at the molecular weight of your protein confirms the presence of the alkyne handle.[9]
-
-
Mass Spectrometry:
-
For a precise determination of the degree of labeling (DOL), analyze the purified conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass shift corresponding to the addition of the linker will confirm conjugation and can reveal the distribution of labeled species (mono-, di-, tri-labeled, etc.).
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Labeling | 1. Inactive EDC/Sulfo-NHS due to hydrolysis.2. Competing nucleophiles in buffer.3. Insufficient molar excess of reagents. | 1. Use fresh, high-quality EDC/Sulfo-NHS and prepare stock solutions immediately before use.2. Ensure protein is in an amine- and carboxylate-free buffer.3. Optimize the molar excess of EDC, Sulfo-NHS, and the alkyne-amine linker. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO).2. Protein instability at reaction pH.3. Over-labeling leading to aggregation. | 1. Keep the final DMSO concentration below 10% (v/v).2. Perform a pH stability test on your protein prior to labeling.3. Reduce the molar excess of labeling reagents or decrease reaction time. |
| High Background in Assays | Incomplete removal of unreacted alkyne linker. | Improve the purification step. Use a desalting column with a higher bed volume or perform an additional round of dialysis. |
References
-
Click Chemistry in Proteomic Investigations - PMC . National Center for Biotechnology Information. [Link]
-
Specific and quantitative labeling of biomolecules using click chemistry - Frontiers . Frontiers Media S.A. [Link]
-
Click Chemistry - SiChem . SiChem GmbH. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim . Interchim. [Link]
-
Utilization of alkyne bioconjugations to modulate protein function - PMC - NIH . National Center for Biotechnology Information. [Link]
-
Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core . Cambridge University Press. [Link]
-
Convenient analysis of protein modification by chemical blotting with fluorogenic “click” reagents - PMC . National Center for Biotechnology Information. [Link]
-
Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria | Biochemistry . American Chemical Society. [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling . Glen Research. [Link]
-
Utilization of alkyne bioconjugations to modulate protein function - PubMed - NIH . National Center for Biotechnology Information. [Link]
-
Development of a Novel Bioconjugation Platform for the Generation of Homogenous Antibody-Drug Conjugates - University of Cambridge . University of Cambridge. [Link]
Sources
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click Chemistry - SiChem [sichem.de]
- 5. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Convenient analysis of protein modification by chemical blotting with fluorogenic “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Amide Coupling with 2-(but-3-yn-1-yloxy)ethan-1-amine
Welcome to our dedicated technical support center for troubleshooting amide coupling reactions, with a special focus on reactions involving the versatile building block, 2-(but-3-yn-1-yloxy)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during amide coupling reactions with 2-(but-3-yn-1-yloxy)ethan-1-amine.
Question 1: I am observing very low to no yield of my desired amide product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in amide coupling reactions are a common challenge. With a primary amine like 2-(but-3-yn-1-yloxy)ethan-1-amine, which is not particularly sterically hindered or electronically deactivated, the issue often lies in the reaction setup and execution. Several factors could be contributing to this issue.
-
Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be sufficiently reactive to activate the carboxylic acid, or the activated species may be too short-lived.
-
Side Reactions: The activated carboxylic acid can react with other nucleophiles present in the reaction mixture, or undesired side reactions can consume your starting materials.[1][2]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, stoichiometry, or reaction time can all lead to poor yields.
-
Poor Quality of Reagents: Degradation of coupling reagents or the presence of moisture can significantly hinder the reaction.
Troubleshooting Steps & Solutions:
-
Optimize the Coupling Reagent:
-
Carbodiimides (e.g., EDC): While EDC is a common and cost-effective choice, its activated O-acylisourea intermediate can be unstable and prone to hydrolysis or rearrangement into an unreactive N-acylurea.[1][3] Always use fresh, high-quality EDC. The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended to form a more stable and reactive activated ester, which also helps to suppress racemization if your carboxylic acid is chiral.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): For more challenging couplings, or to generally improve yields, switching to a uronium salt like HATU is often very effective. HATU forms a highly reactive OAt-active ester, leading to faster reaction times and higher yields, especially with less reactive coupling partners.
-
Phosphonium Salts (e.g., PyBOP): These reagents are also very efficient and are known to minimize side reactions like guanidinylation, which can occur with uronium salts.
-
-
Control Reaction Stoichiometry and Order of Addition:
-
Typically, a slight excess of the carboxylic acid (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) relative to the amine is a good starting point.
-
For HATU couplings, a common and effective method is to "pre-activate" the carboxylic acid. This involves stirring the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) in the solvent for a few minutes before adding the amine. This ensures the formation of the active ester before the amine is introduced, preventing potential side reactions of the amine with HATU.
-
-
Optimize the Base:
-
A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine starting material if it is in a salt form.[4]
-
Use 2-3 equivalents of the base. DIPEA is often preferred over TEA as it is less nucleophilic and less likely to cause side reactions.
-
-
Choose the Right Solvent:
-
Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are the most common choices for amide coupling reactions.[1] Ensure your solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
For purification purposes, DCM can sometimes be easier to remove than DMF.
-
-
Monitor the Reaction:
-
Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction. This will help you determine the optimal reaction time and identify if the reaction is stalling or if side products are forming.
-
Question 2: My reaction seems to be complete by TLC, but I am struggling with the purification of my final amide product. How can I effectively remove the unreacted starting materials and coupling byproducts?
Answer:
Purification can be challenging due to the similar polarities of the product, unreacted starting materials, and byproducts.
Purification Strategies:
-
Aqueous Workup:
-
Acid Wash: A dilute acid wash (e.g., 1M HCl or 5% citric acid) will protonate and remove basic impurities like unreacted amine and DIPEA.
-
Base Wash: A dilute base wash (e.g., saturated sodium bicarbonate solution) will deprotonate and remove acidic impurities like unreacted carboxylic acid and HOBt.
-
Brine Wash: A wash with saturated sodium chloride solution helps to remove residual water from the organic layer.
-
-
Byproduct Removal:
-
EDC/DCU: If you are using EDC, the urea byproduct is generally water-soluble and can be removed with aqueous washes.[1] If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can often be removed by filtration.
-
HATU/HBTU Byproducts: The byproducts from uronium salt-based couplings are also typically water-soluble and can be removed during the aqueous workup.
-
-
Chromatography:
-
If the aqueous workup is insufficient, column chromatography on silica gel is the most common method for final purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is usually effective.
-
Question 3: I am concerned about the terminal alkyne in 2-(but-3-yn-1-yloxy)ethan-1-amine. Could it be causing side reactions?
Answer:
The terminal alkyne in 2-(but-3-yn-1-yloxy)ethan-1-amine is generally considered a stable functional group under standard amide coupling conditions. The C-H bond of a terminal alkyne is acidic (pKa ~25), but it is not acidic enough to react with the tertiary amine bases (like TEA or DIPEA) used in these reactions.[5]
However, you should be mindful of the following:
-
Avoid Strong Bases: Do not use strong bases like NaH, NaNH2, or LDA, as these will deprotonate the terminal alkyne.[5]
-
Transition Metals: While not typically used in standard amide coupling, be aware that some transition metals (e.g., copper, palladium) can catalyze reactions involving terminal alkynes. If your synthesis involves subsequent steps with these metals, you may need to consider protecting the alkyne.
-
Stability: The alkyne group is robust and should not interfere with the nucleophilic attack of the amine on the activated carboxylic acid.
Visualizing the Chemistry
General Amide Coupling Workflow
Caption: A generalized workflow for amide coupling reactions.
Mechanism of HATU-Mediated Amide Coupling
Caption: Simplified mechanism of amide bond formation using HATU.
Experimental Protocols
Protocol 1: Standard EDC/HOBt Coupling
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM or DMF (0.1–0.5 M) at room temperature, add HOBt (1.2 equiv) and 2-(but-3-yn-1-yloxy)ethan-1-amine (1.1 equiv).
-
Add DIPEA (2.5 equiv) and stir for 5 minutes.
-
Add EDC·HCl (1.2 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 12–24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: High-Efficiency HATU Coupling
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M) at room temperature.
-
Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).
-
Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 2-(but-3-yn-1-yloxy)ethan-1-amine (1.2 equiv) in a small amount of DMF.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Data Summary
| Coupling Reagent | Strengths | Weaknesses | Best For |
| EDC/HOBt | Cost-effective; byproducts are generally water-soluble. | Slower reaction rates; risk of N-acylurea formation and racemization. | Routine couplings with reactive partners. |
| HATU | High coupling efficiency; fast reaction rates; low racemization. | More expensive; potential for guanidinylation of the amine if not pre-activated. | Difficult couplings, sterically hindered substrates, and sensitive amino acids. |
| PyBOP | High coupling efficiency; low racemization; no guanidinylation side reaction. | More expensive; produces carcinogenic HMPA as a byproduct. | When guanidinylation is a concern; hindered couplings. |
| COMU | High efficiency; soluble in a wide range of solvents; less hazardous byproducts than HOBt/HOAt based reagents. | Higher cost. | A greener and safer alternative to HATU/HBTU. |
References
-
LibreTexts. (2021, December 15). 10.8: Alkynes. Chemistry LibreTexts. [Link]
-
Dalton Transactions. (2024, May 28). Zinc amidinate-catalysed cyclization reaction of carbodiimides and alkynes. An insight into the mechanism. Royal Society of Chemistry. [Link]
-
Master Organic Chemistry. (2014, January 29). Synthesis (5) – Reactions of Alkynes. [Link]
-
ResearchGate. (2012, May). Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions. [Link]
-
National Center for Biotechnology Information. (2020, March 10). Challenges and Breakthroughs in Selective Amide Activation. [Link]
-
PubMed. (2025, January 25). Use of Aldehyde-Alkyne-Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. [Link]
-
National Center for Biotechnology Information. (2022, August 10). Ynamide Coupling Reagents: Origin and Advances. [Link]
-
ResearchGate. (2016, January 14). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]
-
PubMed. (2012, June 15). Site-specific modification of amino acids and peptides by aldehyde-alkyne-amine coupling under ambient aqueous conditions. [Link]
-
Reddit. Struggling with amide coupling. [Link]
-
Reddit. EDC-HOBt Amide coupling workup help. [Link]
-
National Center for Biotechnology Information. (2025, February 13). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
University of Southampton ePrints. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. [Link]
-
YouTube. (2023, December 1). Reactions of Alkynes Overview. [Link]
-
YouTube. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
SIOC Journals. Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
-
Khan Academy. Hydration of alkynes. [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Wikipedia. Protecting group. [Link]
-
CHEM 109A Course Materials. (2018, March 5). [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Homocoupling Side Reactions in Alkyne Linker Synthesis
Welcome to the Technical Support Center dedicated to a critical challenge in modern synthetic chemistry: the suppression of homocoupling side reactions during the synthesis of alkyne linkers. This guide is designed for researchers, scientists, and drug development professionals who encounter the undesired formation of symmetric diynes, a common hurdle that can diminish yields and complicate purification. Here, we will dissect the root causes of this prevalent side reaction and provide actionable, field-proven strategies to ensure the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is alkyne homocoupling and why is it a problem?
A1: Alkyne homocoupling, often referred to as Glaser coupling, is an oxidative side reaction where two molecules of a terminal alkyne react to form a symmetric 1,3-diyne.[1][2] This is a significant issue in cross-coupling reactions like the Sonogashira coupling, where the goal is to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] Homocoupling consumes the valuable alkyne starting material, leading to a lower yield of the desired cross-coupled product and introducing a byproduct that can be challenging to separate during purification.[1][4]
Q2: What are the primary drivers of homocoupling in my reactions?
A2: The two main culprits behind alkyne homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst .[1][4][5] Oxygen acts as an oxidant that promotes the dimerization of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[5][6] While the copper(I) co-catalyst is often added to accelerate the desired cross-coupling reaction, it also efficiently catalyzes this unwanted homocoupling.[5][6]
Q3: I'm observing significant homocoupling in my Sonogashira reaction. What are the first troubleshooting steps I should take?
A3: When faced with excessive homocoupling in a Sonogashira reaction, the immediate focus should be on rigorously excluding oxygen and considering the role of the copper co-catalyst.[4][5] Ensure that all solvents and reagents are thoroughly degassed and that the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[1][4] If the problem persists, exploring a copper-free Sonogashira protocol is a highly effective strategy to completely eliminate the Glaser coupling side reaction.[1][3]
Q4: Can protecting the terminal alkyne prevent homocoupling?
A4: Yes, protecting the acidic proton of the terminal alkyne is a very effective strategy.[7][8] Silyl protecting groups, such as trimethylsilyl (TMS), are commonly used.[3][7] The TMS group can be introduced by treating the alkyne with a strong base followed by reaction with chlorotrimethylsilane.[7] This protected alkyne can then be used in the coupling reaction. The protecting group is typically removed in a subsequent step under mild conditions, for instance, with a fluoride source like tetrabutylammonium fluoride (TBAF) or with potassium carbonate in methanol.[7][9] This approach adds extra steps to the synthesis but can be invaluable for complex molecules or when other methods to suppress homocoupling are insufficient.[7]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and resolving common issues related to alkyne homocoupling in various coupling reactions.
Scenario 1: Persistent Homocoupling in Copper-Catalyzed Reactions (Sonogashira, Glaser, Eglinton)
Problem: Despite standard precautions, you observe a significant amount of the homocoupled diyne byproduct.
Root Cause Analysis & Solutions:
-
Inadequate Inert Atmosphere: The most common reason for homocoupling is the presence of residual oxygen.[4][5] Standard inert gas purging may not be sufficient.
-
Solution: Employ rigorous degassing techniques. The "freeze-pump-thaw" method (three cycles) for solvents is highly recommended. Ensure a positive pressure of high-purity argon or nitrogen is maintained throughout the reaction. A continuous, gentle flow of inert gas can be more effective than a static atmosphere.
-
-
Catalyst System Optimization: The choice and ratio of catalyst, co-catalyst, ligand, and base are critical.[4][5]
-
Solution:
-
Reduce Copper Loading: Minimize the amount of the copper(I) co-catalyst (e.g., CuI) to the lowest effective concentration.[10]
-
Ligand Choice: The phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling.[5] Bulky, electron-rich ligands can sometimes favor the desired reaction pathway.[11] A screening of different phosphine ligands may be necessary to find the optimal one for your specific substrates.[5]
-
Base Selection: The choice of amine base can be crucial. Secondary amines like piperidine or diisopropylamine can sometimes be more effective at minimizing side reactions than tertiary amines like triethylamine.[1][4]
-
-
-
Reaction Kinetics: The relative concentrations of the reactants can influence the prevalence of side reactions.
Scenario 2: Challenges with Copper-Free Sonogashira Protocols
Problem: You've switched to a copper-free protocol to avoid homocoupling, but the reaction is sluggish or gives low yields.
Root Cause Analysis & Solutions:
-
Catalyst Activity: Copper-free systems rely entirely on the palladium catalyst's efficiency.[3]
-
Solution: Ensure you are using a highly active palladium pre-catalyst and an appropriate ligand. Systems with bulky, electron-rich phosphine ligands are often effective.[11] The catalyst may also require activation, or the reaction may need higher temperatures to proceed at a reasonable rate, especially with less reactive aryl chlorides.[6]
-
-
Base and Solvent Effects: The reaction environment is critical in the absence of a copper co-catalyst.
-
Solution: The choice of base and solvent system is paramount.[5] A thorough literature search for your specific substrate class for proven copper-free conditions is recommended.
-
Scenario 3: Difficult Purification of the Desired Product from the Homocoupled Byproduct
Problem: The desired cross-coupled product and the homocoupled diyne have very similar polarities, making chromatographic separation difficult.
Root Cause Analysis & Solutions:
-
Prevention is Key: The most effective strategy is to minimize the formation of the byproduct in the first place by implementing the troubleshooting steps above.
-
Alternative Purification Techniques:
-
Recrystallization: If your product is a solid, recrystallization can sometimes effectively separate it from the homocoupled impurity.
-
Selective Reaction/Scavenging: In some cases, it may be possible to selectively react the byproduct. However, this is highly substrate-dependent and requires careful planning.
-
Preparative HPLC: For high-value products, preparative high-performance liquid chromatography (HPLC) can offer the necessary resolution for separation.
-
Experimental Protocols
Protocol 1: Setting Up a Rigorously Oxygen-Free Sonogashira Reaction
-
Glassware Preparation: Oven-dry all glassware and cool it under a stream of high-purity argon or nitrogen.
-
Reagent and Solvent Degassing:
-
Solids: Place solid reagents (e.g., palladium catalyst, CuI, aryl halide) in the reaction flask and subject the flask to at least three cycles of evacuation and backfilling with an inert gas.
-
Liquids: Degas solvents and liquid bases (e.g., triethylamine) using the freeze-pump-thaw method or by sparging with an inert gas for at least 30 minutes.
-
-
Reaction Assembly: Assemble the reaction apparatus under a positive pressure of inert gas. Add the degassed solvents and liquid reagents via syringe.
-
Reaction Execution: Maintain a gentle, positive pressure of the inert gas throughout the reaction. A balloon filled with the inert gas attached to a needle is a common and effective method.
Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent and Alkyne Addition: Add a degassed solvent (e.g., DMF or dioxane) followed by the terminal alkyne (1.2-1.5 eq) via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 90 °C, depending on the reactivity of the aryl halide) until the reaction is complete (monitor by TLC or LC-MS).[1]
-
Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts.[1] Concentrate the filtrate and purify the product by chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on Homocoupling
| Parameter | Condition Favoring Low Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Oxygen is a key oxidant for the Glaser homocoupling pathway.[4][5] |
| Copper Co-catalyst | Copper-free or minimal concentration | The copper(I) co-catalyst directly catalyzes the homocoupling reaction.[3][5] |
| Alkyne Addition | Slow addition via syringe pump | Maintains a low instantaneous concentration of the alkyne, disfavoring the bimolecular side reaction.[12] |
| Base | Secondary amines (e.g., piperidine) may be superior | Can influence the catalytic cycle and minimize side reactions.[1][4] |
| Ligand | Bulky, electron-rich phosphines | Can promote the desired cross-coupling over homocoupling.[11] |
Visualizations
Caption: Competing pathways: The desired Sonogashira cycle versus the undesired Glaser homocoupling.
Caption: A decision-making workflow for troubleshooting alkyne homocoupling.
References
- BenchChem. (n.d.). preventing homocoupling in Sonogashira reactions of terminal alkynes.
- BenchChem. (n.d.). minimizing homocoupling side products in Sonogashira reactions.
- Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- Wikipedia. (n.d.). Protecting group.
- Wikipedia. (n.d.). Sonogashira coupling.
- Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
- BenchChem. (n.d.). minimizing homocoupling in Sonogashira reactions of 3-Chloro-5-iodoaniline.
- BenchChem. (n.d.). Technical Support Center: Optimizing Terminal Alkyne Synthesis.
- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Wikipedia. (n.d.). Glaser coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Glaser coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Recent Progress of Protecting Groups for Terminal Alkynes [sioc-journal.cn]
- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jmcct.com [jmcct.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Steric Hindrance Issues with Short Alkyne-Amine Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for steric hindrance issues encountered when using short alkyne-amine linkers in your experiments. We understand that navigating the complexities of bioconjugation and molecular synthesis can be challenging. This resource is designed to provide you with not only solutions but also the underlying scientific principles to empower your research.
Introduction to Steric Hindrance with Short Linkers
Short alkyne-amine linkers are valuable tools for creating compact, well-defined bioconjugates and other molecular assemblies. Their defined length and rigidity can be advantageous in applications requiring precise distance control. However, the proximity of bulky substrates at either end of a short linker can lead to significant steric hindrance, a phenomenon where the spatial arrangement of atoms or groups impedes a chemical reaction. This guide will walk you through diagnosing and resolving these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of steric hindrance in my alkyne-amine ligation reaction?
A1: The most common signs of steric hindrance include:
-
Low or no product yield: This is the most obvious indicator that the reaction is not proceeding efficiently.
-
Slow reaction rates: Reactions that take significantly longer than expected under standard conditions may be sterically hindered.[1]
-
Formation of side products: In some cases, steric hindrance can favor alternative reaction pathways, leading to the formation of unintended molecules. For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), oxidative homocoupling of alkynes can occur.[1]
-
Incomplete conjugation: When working with multivalent scaffolds, you may observe partial conjugation, where not all available sites react, which can be a result of increasing steric bulk with each addition.[2]
Q2: How does the structure of my alkyne and amine-containing molecules contribute to steric hindrance?
A2: The bulkiness of the groups attached to the alkyne and amine functionalities is the primary contributor. Tertiary alkyl groups, aromatic rings, and large biomolecules like proteins or antibodies in close proximity to the reactive sites can physically block the approach of the coupling partners.[3][4][5] The inherent rigidity of a short linker can exacerbate this issue by limiting the conformational flexibility needed to achieve the optimal orientation for the reaction to occur.[6]
Q3: Can the choice of "click chemistry" reaction influence the impact of steric hindrance?
A3: Yes, the two main types of alkyne-azide "click chemistry" reactions, copper-catalyzed (CuAAC) and strain-promoted (SPAAC), exhibit different sensitivities to steric hindrance.
-
CuAAC: Generally, CuAAC is remarkably tolerant of a wide range of functional groups and steric environments.[1] However, extremely bulky substrates can still slow the reaction rate.[1]
-
SPAAC: Strain-promoted azide-alkyne cycloaddition can be more sensitive to steric hindrance.[1] The bulky nature of the strained cycloalkyne itself can introduce steric challenges, and the reactivity of tertiary azides can be significantly lower compared to primary and secondary azides when using sterically demanding cyclooctynes.[7][8]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues related to steric hindrance with short alkyne-amine linkers.
Guide 1: Low Reaction Yield or Slow Reaction Rate
If you are experiencing low yields or unusually slow reactions, consider the following troubleshooting steps.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield or slow alkyne-amine ligation reactions.
Step-by-Step Protocol: Optimizing Reaction Conditions
-
Increase Reaction Temperature: Gently increasing the temperature (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[1][9][10] However, be mindful of the thermal stability of your reactants, especially biomolecules.
-
Increase Reactant Concentration: If solubility permits, increasing the concentration of one or both reactants can favor the desired reaction according to Le Chatelier's principle.
-
Optimize the Catalyst System (for CuAAC):
-
Ligand Choice: The choice of the copper(I)-stabilizing ligand is critical. Polydentate ligands can accelerate the catalytic cycle.[1] For substrates with coordinating functional groups (e.g., free amines), a ligand that protects the copper catalyst is essential.[1]
-
Catalyst Loading: Increasing the catalyst loading may improve the reaction rate, but excessive copper can be detrimental to biomolecules.[9][10]
-
-
Change the Solvent: Substrate aggregation, especially with hydrophobic molecules in aqueous media, can mimic steric hindrance.[1] Using co-solvents like DMSO or DMF can improve solubility and disaggregate molecules.[1][9][10]
Guide 2: Choosing an Alternative Linker Strategy
When optimizing reaction conditions is insufficient, a change in linker strategy is often the most effective solution.
Data Summary: Impact of Linker Length on Conjugation
| Linker Type | Relative Length | Potential Impact on Steric Hindrance | Key Considerations |
| Short Aliphatic | Short | High | Provides rigidity and precise distance control. |
| PEG Linkers | Variable (Short to Long) | Decreases with length | Increases hydrophilicity, which can improve solubility and reduce aggregation.[11][12] |
| Branched Linkers | Variable | Can be designed to shield or expose reactive sites | Can be used to modulate enzymatic cleavage or create a hydrophilic shield.[13] |
Step-by-Step Protocol: Selecting and Implementing a New Linker
-
Introduce a Spacer: The most straightforward approach is to use a longer linker. Polyethylene glycol (PEG) linkers are widely used for this purpose as they are hydrophilic and can reduce non-specific binding.[14][15] Even a small increase in linker length can significantly improve reaction efficiency by providing greater flexibility and distance between bulky substrates.[3][16]
-
Consider Linker Architecture: For complex applications like antibody-drug conjugates (ADCs), the linker architecture can be designed to act as a "steric auxiliary."[13] For example, branched linkers can be used to shield a cleavable trigger from premature enzymatic degradation.[12][13]
-
Site-Specific Conjugation: If your biomolecule has multiple potential conjugation sites, consider moving the attachment point to a more accessible region, away from sterically hindered domains.[17]
Visualizing Linker Strategies
Caption: Comparison of short vs. longer linkers in mitigating steric hindrance.
Concluding Remarks
Overcoming steric hindrance with short alkyne-amine linkers often requires a multi-faceted approach. By systematically optimizing reaction conditions and thoughtfully selecting linker strategies, you can significantly improve the success of your conjugation experiments. This guide provides a foundation for troubleshooting, but empirical evaluation of different conditions and linkers will ultimately determine the optimal solution for your specific molecular system.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available from: [Link]
-
BioProcess International. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Retrieved from [Link]
-
Gao, J., & Wang, Q. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 27(8), 1510-1520. Available from: [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
Jordi, C., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(30), 11205-11217. Available from: [Link]
-
Kim, J., et al. (2021). The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension. Pharmaceutics, 13(10), 1599. Available from: [Link]
-
ResearchGate. (n.d.). Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition. Retrieved from [Link]
-
Giese, M. T., et al. (2021). Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates. Bioconjugate Chemistry, 32(10), 2257-2267. Available from: [Link]
-
ResearchGate. (n.d.). Surface Functionalization by Strain-Promoted Alkyne-Azide Click Reactions. Retrieved from [Link]
-
Jordi, C., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(30), 11205-11217. Available from: [Link]
-
Jo, T., et al. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega, 5(51), 33206-33215. Available from: [Link]
-
Yang, Y., et al. (2017). Effect of Sterics and Degree of Cross-Linking on the Mechanical Properties of Dynamic Poly(alkylurea–urethane) Networks. Macromolecules, 50(13), 5147-5155. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Linker Selection: 2-(but-3-yn-1-yloxy)ethan-1-amine vs. PEG3-alkyne
In the sophisticated field of bioconjugate therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Its length, flexibility, and chemical properties can profoundly influence the stability, solubility, pharmacokinetics (PK), and ultimate efficacy of the final construct.[1][2][3][4] This guide provides a detailed, evidence-based comparison between a short, semi-rigid linker, 2-(but-3-yn-1-yloxy)ethan-1-amine, and a longer, hydrophilic polyethylene glycol (PEG) linker, PEG3-alkyne, to empower scientists in making optimal design choices.
Profiling the Linkers: Structure and Intrinsic Properties
Both linkers share a terminal alkyne group, making them ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and a primary amine for initial functionalization.[5][6] Their fundamental difference lies in the spacer that separates these two reactive ends.
2-(but-3-yn-1-yloxy)ethan-1-amine
This molecule is characterized by a short, ether-containing hydrocarbon chain.
-
Structure: HC≡C-CH₂-O-CH₂-CH₂-NH₂
-
Key Attributes:
-
Short Spacer Arm: Provides a close, defined distance between conjugated molecules.
-
Semi-Rigid: The butynyl group offers conformational constraint.
-
Moderate Hydrophilicity: The single ether linkage provides a slight improvement in water solubility over a pure alkyl chain.
-
PEG3-alkyne (1-Amino-11-azido-3,6,9-trioxaundecane)
This linker incorporates a three-unit polyethylene glycol chain, a polymer renowned for its favorable biological properties.[7]
-
Structure: HC≡C-CH₂-O-(CH₂CH₂O)₂-CH₂CH₂-NH₂
-
Key Attributes:
-
Longer, Flexible Spacer: The PEG chain offers significant flexibility and creates greater distance between conjugates.[5]
-
High Hydrophilicity: The repeating ethylene glycol units make the linker highly water-soluble.[8][9][10][11][12][13]
-
Biocompatible: PEG is well-established for its ability to reduce immunogenicity and improve pharmacokinetic profiles.[8]
-
Head-to-Head Comparison: Impact on Bioconjugate Performance
The structural disparities between these linkers translate into significant differences in the performance of the final bioconjugate. The choice is a trade-off between compactness and biophysical advantages.
Table 1: Comparative Performance Attributes
| Feature | 2-(but-3-yn-1-yloxy)ethan-1-amine | PEG3-alkyne | Rationale & Supporting Evidence |
| Solubility Enhancement | Limited | High | Many potent drug payloads are hydrophobic, leading to ADC aggregation.[3] Hydrophilic PEG linkers create a hydration shell, dramatically improving conjugate solubility and reducing the risk of aggregation.[8][9][14][15] |
| Pharmacokinetics (PK) | PK profile dominated by antibody/payload | Can improve PK profile | PEGylation is a standard strategy to extend a drug's circulation half-life by increasing its hydrodynamic size, which reduces renal clearance and shields it from enzymatic degradation.[4][8] |
| Steric Hindrance | Higher potential for steric clash | Lower potential for steric clash | A short linker may cause the antibody to sterically block the payload from reaching its target, or vice versa.[16][17] Longer, flexible linkers provide spatial separation, preserving the function of both moieties.[5][12][18] |
| Immunogenicity | Low (small molecule) | Generally low, but anti-PEG antibodies can occur | While PEG is widely used to reduce immunogenicity, the potential for pre-existing or treatment-induced anti-PEG antibodies is a consideration in clinical development. |
| "Bystander Effect" | Potentially limited | Can be enhanced | For cleavable-linker ADCs, the released payload's ability to diffuse and kill neighboring antigen-negative tumor cells (bystander effect) is crucial. A hydrophilic linker can improve the solubility and diffusion of the released payload-linker metabolite.[4] |
Experimental Design and Protocols
To empirically validate the optimal linker for a specific project, a structured experimental workflow is essential. This process involves synthesis, characterization, and functional evaluation of the bioconjugates.
Experimental Workflow: Linker Comparison
Caption: A systematic workflow for the comparative evaluation of bioconjugates.
Protocol: Small-Scale Antibody-Drug Conjugation via Click Chemistry
This protocol outlines a general procedure for conjugating an alkyne-linker-payload to an azide-functionalized antibody. It serves as a starting point and requires optimization for specific molecules.
Materials:
-
Azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-linker-payload (either with 2-(but-3-yn-1-yloxy)ethan-1-amine or PEG3-alkyne) dissolved in DMSO.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water).
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh ).
-
Purification system (e.g., desalting columns or SEC).
Methodology:
-
Preparation: In a microcentrifuge tube, dilute the azide-functionalized antibody to a working concentration (e.g., 2 mg/mL).
-
Reagent Addition (Payload): Add the alkyne-linker-payload from the DMSO stock to the antibody solution. A 5-10 molar excess of the payload over the antibody is a common starting point. Mix gently.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions. A 5-fold excess of ligand to copper is recommended to protect the antibody. For example, mix 5 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄.
-
Catalyst Addition: Add the premixed catalyst to the antibody-payload mixture. A final copper concentration of 100-200 µM is often sufficient.
-
Initiation: Initiate the click reaction by adding the freshly prepared Sodium Ascorbate. A final concentration of 1-2 mM is typical.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-2 hours. Protect from light if any components are light-sensitive.
-
Purification: Upon completion, remove unreacted payload and catalyst components. For small scales, a desalting column is effective. For larger scales, size exclusion chromatography (SEC) or tangential flow filtration (TFF) is preferred.
-
Characterization: Analyze the purified conjugate using Mass Spectrometry to confirm the drug-to-antibody ratio (DAR) and SEC-HPLC to assess purity and aggregation levels.
Authoritative Recommendations
The choice between these two linkers is not a matter of one being universally superior; it is a strategic decision based on the specific properties of the payload and the therapeutic goal.
-
Choose 2-(but-3-yn-1-yloxy)ethan-1-amine when:
-
The payload is inherently hydrophilic and does not contribute to aggregation.
-
A rigid, defined distance between the antibody and payload is structurally required.
-
Minimizing the overall hydrodynamic size of the conjugate is a primary concern.
-
The application is less sensitive to the pharmacokinetic modulation offered by PEG.
-
-
Choose PEG3-alkyne when:
-
The payload is hydrophobic, and there is a significant risk of aggregation.[3][14][15]
-
Enhanced aqueous solubility and an improved pharmacokinetic profile (e.g., longer half-life) are desired.[4][8]
-
Maximal functional independence of the antibody and the payload is needed, requiring greater spatial separation to avoid steric hindrance.[1][16][18]
-
Developing a highly-loaded conjugate (high DAR) is the goal, as the hydrophilicity of PEG can help maintain solubility.[15]
-
By carefully considering these factors and employing a rigorous experimental validation workflow, researchers can harness the distinct advantages of each linker to engineer more effective and developable bioconjugate therapeutics.
References
-
Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. Available from: [Link]
-
Kim, J., et al. (2021). The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension. Pharmaceuticals, 14(10), 1046. Available from: [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 689422. Available from: [Link]
-
Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced drug delivery reviews, 65(10), 1357–1369. Available from: [Link]
-
Burke, T. R., et al. (2019). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 11(4), 736–746. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Alkyne-PEG3-NH2: A Key Component in Ligand Study and Polypeptide Synthesis. Available from: [Link]
-
Tedeschini, T., et al. (2021). Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... ResearchGate. Available from: [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers. Available from: [Link]
-
Antibodies.com. (n.d.). Alkyne-PEG3-COOH. Available from: [Link]
-
CAS. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Available from: [Link]
-
Harvard DASH. (n.d.). The Effects of Linker Length and Flexibility on Fc-Fusion Proteins. Available from: [Link]
-
AxisPharm. (n.d.). Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers. Available from: [Link]
Sources
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. purepeg.com [purepeg.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 11. Biotin-PEG3-alkyne, 1421701-68-9 | BroadPharm [broadpharm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [pubmed.ncbi.nlm.nih.gov]
- 15. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 16. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Effects of Linker Length and Flexibility on Fc-Fusion Proteins [dash.harvard.edu]
- 18. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of Functional Groups: Distinguishing Terminal Alkynes from Primary Amines via FTIR
Executive Summary
In drug discovery and materials science, particularly within the scope of "click chemistry" (CuAAC) and linker bioconjugation, the precise validation of terminal alkynes (
This guide provides a definitive spectral differentiation strategy, moving beyond basic peak assignment to analyze band shape, multiplicity, and secondary confirmation regions. It compares FTIR efficacy against Raman and NMR alternatives and provides a self-validating experimental protocol.
Technical Deep Dive: The Spectral Conflict
The primary challenge lies in the overlap of the
The 3300 cm⁻¹ Battlefield
The most distinct features appear in the
| Feature | Terminal Alkyne ( | Primary Amine ( |
| Wavenumber | ||
| Multiplicity | Singlet | Doublet (usually) |
| Band Shape | Extremely Sharp and Narrow | Broader , often "molar tooth" shape |
| Intensity | Strong to Medium | Weak to Medium |
| Origin | Asymmetric & Symmetric |
Expert Insight: The "sharpness" of the alkyne peak is diagnostic. The
Secondary Confirmation Regions (The Fingerprint)
Reliance on a single peak is a common rookie error. You must validate using secondary regions.
-
Terminal Alkyne Confirmation: Look for the
stretch atngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .-
Note: This peak is often weak in FTIR due to the small change in dipole moment but is definitive if present.
-
-
Primary Amine Confirmation: Look for the
scissoring (bending) vibration at .[1]-
Note: This is a medium-to-strong band that is absent in alkynes.
-
Decision Logic & Workflow
The following diagram illustrates the logical deduction process for distinguishing these groups using FTIR.
Figure 1: Decision tree for spectroscopic differentiation of terminal alkynes and primary amines.
Comparative Analysis: FTIR vs. Alternatives
While FTIR is the standard rapid-screening tool, it is not always the most definitive.[2]
| Feature | FTIR | Raman Spectroscopy | 1H NMR |
| Primary Utility | Rapid identification of polar functional groups. | Identification of non-polar, symmetric bonds ( | Structural elucidation and proton counting. |
| Alkyne Detection | Good. | Excellent. | Definitive. Acetylenic proton appears at |
| Amine Detection | Good. | Poor. | Variable. Broad signals, chemical shift varies. Validated by |
| Sample Prep | Minimal (ATR) or Pellet (KBr). | None (Direct laser). | Dissolution in deuterated solvent. |
| Cost/Time | Low / Minutes. | Medium / Minutes. | High / Hours. |
Recommendation: Use FTIR for initial screening. If the
Experimental Protocol: Self-Validating FTIR Workflow
To ensure data integrity, follow this "Senior Scientist" workflow. This protocol prioritizes Attenuated Total Reflectance (ATR) for speed but acknowledges Transmission (KBr) for resolution.
Sample Preparation & Acquisition
Method: ATR (Diamond or ZnSe crystal).
-
Why: KBr pellets are hygroscopic. Absorbed water creates a broad O-H peak at
that can mask the amine doublet or broaden the alkyne singlet.
Step-by-Step:
-
Background Collection: Clean crystal with isopropanol. Collect background (32 scans min) to remove atmospheric
and . -
Sample Deposition:
-
Solids: Place ~2mg on the crystal. Apply high pressure using the anvil.
-
Liquids: Drop cast to cover the crystal active area.
-
-
Acquisition: Scan range
. Resolution . Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.
Data Processing & Validation
Do not rely on auto-peak picking algorithms alone.
-
Baseline Correction: Apply a linear baseline correction if the spectrum drifts, particularly in the high wavenumber region.
-
Zoom & Verify: Zoom into
.-
Validation Check: If the peak is a "shoulder" on a larger broad band, you likely have moisture contamination (O-H stretch). Dry the sample and re-run.
-
-
Derivative Spectroscopy (Advanced): If the amine doublet is unresolved (looks like a blob), apply a 2nd Derivative transformation. This will mathematically separate the inflection points, revealing the hidden doublet of the amine or the sharp singularity of the alkyne.
Figure 2: Experimental workflow ensuring exclusion of moisture interference.
References
-
LibreTexts Chemistry. (2023). Infrared Spectroscopy of Alkynes. Retrieved from [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[4] (Standard reference for peak shapes).
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Mitigating HPLC Retention Time Shifts for 2-(but-3-yn-1-yloxy)ethan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, high-performance liquid chromatography (HPLC) stands as a cornerstone for the purification and analysis of synthetic compounds. However, the inherent polarity and reactive nature of certain molecules, such as 2-(but-3-yn-1-yloxy)ethan-1-amine and its derivatives, can present significant challenges to achieving reproducible retention times—a critical factor for method validation and data integrity. This guide provides an in-depth comparison of strategies to address retention time variability, supported by experimental insights and troubleshooting frameworks.
The Challenge with Polar Amines
The primary amine and ether functionalities in 2-(but-3-yn-1-yloxy)ethan-1-amine lend it a high degree of polarity. In reversed-phase HPLC (RP-HPLC), which typically employs a nonpolar stationary phase and a polar mobile phase, highly polar compounds often exhibit poor retention, eluting at or near the solvent front.[1][2] Furthermore, the basic nature of the amine group can lead to undesirable interactions with residual silanol groups on silica-based columns, resulting in peak tailing and shifting retention times.[3] The terminal alkyne group, while less influential on polarity, can be a reactive handle for derivatization, a strategy we will explore.
Comparative Analysis of Chromatographic Conditions
Achieving consistent retention for problematic polar analytes necessitates a careful selection and control of several key chromatographic parameters.
1. Stationary Phase Selection:
The choice of HPLC column is paramount. While standard C18 columns are the workhorses of RP-HPLC, they may not provide adequate retention for highly polar amines.
-
Polar-Embedded and Polar-Endcapped Phases: These columns incorporate polar groups within the alkyl chains or at the terminus, respectively. This design helps to shield the analyte from residual silanols and provides an alternative interaction mechanism, enhancing the retention of polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This orthogonal approach to RP-HPLC is particularly effective for retaining and separating very polar compounds.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering dual retention mechanisms.[4] For amines, a mixed-mode column with cation-exchange properties can provide excellent retention and selectivity, especially when the mobile phase pH is controlled to ensure the amine is protonated.[4]
2. Mobile Phase Composition:
The mobile phase exerts a profound influence on analyte retention and selectivity.
-
pH Control: The ionization state of the amine is dictated by the mobile phase pH. Operating at a pH at least 2 units below the pKa of the amine will ensure it is fully protonated, leading to more consistent interactions with the stationary phase and improved peak shape. A change of as little as 0.1 pH units can cause a significant retention time shift, often around 10%.[5]
-
Buffer Selection: The choice of buffer is critical for maintaining a stable pH. Buffers like phosphate or acetate are commonly used. The buffer concentration should be sufficient to control the pH without causing excessive backpressure or precipitation.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. The type and concentration of the organic modifier will significantly impact retention. In RP-HPLC, a 1% change in the organic solvent concentration can alter retention times by 5-15%.[5]
-
Ion-Pairing Reagents: For challenging separations, ion-pairing reagents like trifluoroacetic acid (TFA) can be added to the mobile phase. These reagents form a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column. However, ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS) detection.[2]
The Power of Derivatization: A Comparative Strategy
When optimizing chromatographic conditions proves insufficient, derivatization of the primary amine can be a powerful tool to enhance detectability and improve chromatographic behavior. The terminal alkyne of 2-(but-3-yn-1-yloxy)ethan-1-amine offers a versatile handle for "click" chemistry, but for addressing retention time shifts related to the amine, derivatizing the -NH2 group is more direct.
Here, we compare two common derivatization approaches:
A. Dansyl Chloride Derivatization:
Dansyl chloride reacts with primary amines to form highly fluorescent sulfonamide derivatives. This not only improves detection sensitivity but also significantly increases the hydrophobicity of the molecule, leading to better retention in RP-HPLC.
B. o-Phthalaldehyde (OPA) Derivatization:
OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[6][7] This is a rapid and widely used pre-column derivatization technique.[6]
Hypothetical Experimental Comparison:
To objectively compare these derivatization strategies, a series of experiments would be conducted.
Experimental Workflow: Derivative Comparison
Caption: Experimental workflow for comparing derivatization strategies.
Expected Outcomes and Data Summary:
The following table summarizes the anticipated results from the comparative analysis of the underivatized amine and its dansyl and OPA derivatives.
| Analyte | Expected Retention Time (min) | Expected Peak Shape | Retention Time RSD (%) (n=6) |
| Underivatized Amine | 2.5 | Tailing | > 5% |
| Dansyl Derivative | 15.2 | Symmetrical | < 1% |
| OPA Derivative | 10.8 | Symmetrical | < 1% |
Retention Time Relative Standard Deviation (RSD)
This data illustrates that derivatization is expected to significantly increase retention time and improve peak symmetry and reproducibility. The dansyl derivative, being more hydrophobic, would likely have a longer retention time than the OPA derivative under the same gradient conditions.
Troubleshooting Retention Time Shifts: A Systematic Approach
Even with a well-developed method, retention time shifts can occur. A systematic troubleshooting approach is essential to quickly identify and resolve the issue.
Troubleshooting Flowchart for Retention Time Shifts
Caption: A logical flow for troubleshooting HPLC retention time shifts.
Key Troubleshooting Considerations:
-
Systematic vs. Random Shifts: Determine if the retention time is drifting in one direction over several injections or if the shifts are sudden and random.[8] Drifting can indicate column aging or a slow change in mobile phase composition, while sudden jumps often point to an error in method setup or a hardware issue like a leak.[8][9]
-
Mobile Phase Integrity: The composition of the mobile phase is a common source of retention time variability.[5][10] Always ensure mobile phase components are accurately measured and that the lines are thoroughly purged to remove any residual solvents from previous analyses.[10] For mobile phases with volatile components, such as TFA or formic acid, be aware that their concentration can change over time due to evaporation.[9]
-
Temperature Control: Temperature fluctuations can significantly impact retention times, with a general rule of thumb being a 2% change in retention for every 1°C change in temperature.[3][11] Using a column oven is crucial for maintaining a stable temperature.[12][13]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections. This is especially important for methods that use ion-pairing reagents.[13]
By understanding the physicochemical properties of 2-(but-3-yn-1-yloxy)ethan-1-amine and its derivatives, and by systematically evaluating and controlling the critical parameters of the HPLC system, researchers can develop robust and reproducible analytical methods. The strategic use of derivatization can further enhance method performance, leading to more reliable and accurate results in drug discovery and development.
References
- Unknown. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
- Welch Materials. (2025, October 27). Is Retention Time Determined Solely by Polarity of a Compound?.
- Unknown. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips.
-
Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. Retrieved from [Link]
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
- Unknown. (n.d.). HPLC Troubleshooting Guide.
- SIELC Technologies. (n.d.). Polar Compounds.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- The LCGC Blog. (2013, June 3). Retention Shifts in HPLC.
- PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- Chromatography Forum. (2011, April 29). Amino Column Retention Time Shift.
- Separation Science. (n.d.). Retention Shifts.
- Mourne Training Services. (2009, October 19). Help on: Retention time shift in HPLC analysis.
- ResearchGate. (n.d.). (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. waters.com [waters.com]
- 3. sepscience.com [sepscience.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
- 11. Retention Shifts | Separation Science [sepscience.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Mourne Training Services: Help on: Retention time shift in HPLC analysis [blog.mournetrainingservices.co.uk]
Validating Click Reaction Efficiency: A Comparative Guide to Fluorescent Probes and Alkyne Linkers
Topic: Validating Click Reaction Efficiency Using Fluorescent Probes and Alkyne Linkers Content Type: Publish Comparison Guide
Executive Summary
For researchers in drug discovery and chemical biology, "Click Chemistry" (CuAAC and SPAAC) offers a promise of high-yield, bioorthogonal conjugation.[1][2] However, the assumption of 100% efficiency is a common pitfall. Incomplete reactions, steric hindrance, and non-specific binding can compromise data integrity. This guide provides an objective, technical comparison of validation methods, focusing on the strategic use of fluorogenic probes and optimized alkyne linkers to quantify reaction success.
Mechanism of Action & Validation Logic
To validate efficiency, one must distinguish between associated fluorophores (non-covalent background) and conjugated fluorophores (covalent signal).
The Validation Paradox
Standard fluorescent probes (e.g., Cy5-Azide) are "always on." Validating their reaction efficiency requires rigorous removal of unreacted dye, which is often impossible in live cells or complex lysates. Fluorogenic (Turn-On) Probes solve this by remaining optically silent until the triazole ring forms, providing a self-validating readout.
Reaction Pathways Diagram
The following diagram illustrates the mechanistic difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) validation pathways.
Figure 1: Mechanistic flow of CuAAC vs. SPAAC reactions. Note the kinetic advantage of CuAAC versus the biocompatibility of SPAAC.
Comparative Analysis: Probes & Linkers
This section compares the performance of different probe architectures and linker types.
A. Fluorogenic vs. Conventional Probes
Verdict: Use Fluorogenic Probes for kinetic studies and real-time validation. Use Conventional Probes only when purification (HPLC/precipitation) is possible.
| Feature | Fluorogenic Probes (e.g., 3-azido-7-hydroxycoumarin, CalFluor) | Conventional Probes (e.g., Cy5-Azide, Alexa Fluor Azide) |
| Signal Mechanism | Fluorescence increases 10–100x upon triazole formation. | Constant fluorescence; requires separation of unreacted dye. |
| Background Noise | Extremely Low (Dark prior to click). | High (Requires extensive washing). |
| Validation Speed | Real-time (No wash required). | Slow (Post-reaction processing). |
| Quantum Yield ( | Variable (often lower than rhodamines). | High (optimized for brightness). |
| Ideal Use Case | Intracellular labeling, kinetic profiling. | In-gel fluorescence, Western blotting. |
B. Linker Length: Alkyl vs. PEG
The linker between the fluorophore and the reactive group defines the steric environment.
-
Short Alkyl Linkers (C3-C6):
-
Pros: Rigid, smaller footprint.
-
Cons: Hydrophobic; can cause probe aggregation and quenching in aqueous buffers. Reduced reaction efficiency due to steric hindrance if the target alkyne is buried.
-
-
PEG Linkers (PEG3-PEG4):
-
Pros: Hydrophilic; increases water solubility. The flexible spacer reduces steric hindrance, significantly improving
(observed rate constant) for bulky biomolecules. -
Cons: Slightly larger hydrodynamic radius.
-
Experimental Protocols for Validation
These protocols are designed to be self-validating systems.
Protocol 1: Quantitative Kinetic Validation (Plate Reader Assay)
Best for: Comparing efficiency of different reaction conditions or ligands.
Materials:
-
Alkyne-functionalized BSA (Target).
-
96-well black-bottom plate.
Workflow:
-
Preparation: Dilute Alkyne-BSA to 10 µM in PBS (pH 7.4).
-
Titration: Add Fluorogenic Azide Probe at equimolar (1:1) to 5x excess (1:5) ratios.
-
Initiation:
-
For CuAAC: Add premixed Cu:THPTA complex (100 µM) and Sodium Ascorbate (2.5 mM).
-
For SPAAC: Add reagent directly (no catalyst).
-
-
Measurement: Monitor fluorescence (Ex/Em specific to probe) every 30 seconds for 60 minutes at 25°C.
-
Data Analysis: Plot Fluorescence vs. Time. Fit to a second-order rate equation to determine
.-
Validation Check: The signal must plateau. If signal continues rising linearly, the reaction is diffusion-limited or inefficient.
-
Protocol 2: HPLC-MS Validation (The Gold Standard)
Best for: Confirming covalent bond formation and purity.
Workflow:
-
Reaction: Perform click reaction on a small molecule model or peptide (e.g., Alkyne-Peptide + Azide-Fluorophore).
-
Quenching: Stop reaction with EDTA (for CuAAC) or excess azide/alkyne scavenger.
-
Injection: Inject 10 µL onto a C18 Reverse-Phase column.
-
Detection: Monitor absorbance at 214 nm (peptide bond) and the fluorophore's max absorbance.
-
Validation Criteria:
-
Shift in Retention Time: The product peak must elute later (more hydrophobic) than the starting alkyne peptide.
-
Mass Confirmation: MS spectrum must show the mass of [Peptide + Probe].
-
Yield Calculation: Integration of Product Peak Area / (Product + Reactant Areas).
-
Visualizing the Validation Workflow
The following diagram outlines the decision tree for selecting the correct validation method based on your sample type.
Figure 2: Decision tree for selecting the appropriate validation protocol based on sample complexity.
Expert Insights & Troubleshooting
The "Copper Ceiling"
In CuAAC, adding more copper does not always increase efficiency. Excess copper can oxidize the fluorophore or precipitate proteins.
-
Solution: Use THPTA or BTTAA ligands. These protect the Cu(I) oxidation state and prevent biomolecule degradation, maintaining fluorescence efficiency.
Steric Shielding in SPAAC
SPAAC reagents (DBCO/BCN) are bulky. If your alkyne linker is too short, the azide probe cannot access the cyclooctyne ring.
-
Validation Failure: Low fluorescence despite high probe concentration.
-
Solution: Switch to a PEG4-Azide probe. The flexible linker extends the reactive group away from the protein surface, restoring reaction kinetics.
Fluorescence Quenching
High-density labeling (multiple alkynes per protein) can lead to self-quenching of fluorophores (homo-FRET), falsely appearing as low reaction efficiency.
-
Check: Measure absorbance (A280 vs A_dye). If Absorbance is high but Fluorescence is low, quenching is occurring.
-
Fix: Reduce the molar ratio of alkyne-tagging reagent or use a rigid linker to separate fluorophores.
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition.
-
Sivaraman, D., et al. (2013).[5] Fluorogenic "click" reaction for labeling and detection of DNA in proliferating cells. Nucleosides, Nucleotides and Nucleic Acids.
-
Shieh, P., et al. (2015). Fluorogenic probes for live-cell imaging of the cytoskeleton.[6] Nature Methods.[6]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorogenic "click" reaction for labeling and detection of DNA in proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Hydrophilicity Profiling: Ether vs. Alkyl-Linked Amino-Alkynes in Bioconjugation
[1]
Executive Summary
In the design of heterobifunctional probes, PROTACs, and Antibody-Drug Conjugates (ADCs), the "linker" is often dismissed as a passive spacer.[1][2] However, the physicochemical nature of this spacer—specifically whether it is Alkyl-linked (hydrophobic) or Ether-linked (hydrophilic/PEGylated)—dictates the solubility, aggregation propensity, and bioavailability of the final conjugate.
This guide provides a technical comparison of amino-alkyne building blocks, focusing on their hydrophilicity profiles. We analyze the mechanistic drivers of solvation, provide experimental protocols for validating LogD (Distribution Coefficient), and offer a decision matrix for selecting the correct linker architecture for your specific drug delivery application.
Chemical Basis of Hydrophilicity
The fundamental difference between alkyl and ether linkers lies in their interaction with the aqueous solvent shell. While both serve as flexible tethers connecting an amine (conjugation handle) to an alkyne (click chemistry handle), their solvation thermodynamics differ radically.[1]
Structural Comparison[1]
-
Alkyl-Linked Amino-Alkynes: Composed of repeating methylene units (
).[3] These are non-polar and rely on weak Van der Waals forces. In aqueous environments, they induce an "entropic penalty" as water molecules must order themselves around the hydrophobic chain (hydrophobic effect), often driving aggregation.[1] -
Ether-Linked Amino-Alkynes (PEG-like): Composed of ethylene glycol units (
).[3] The ether oxygen possesses two lone pairs of electrons that act as hydrogen bond acceptors. This allows water molecules to form a structured "hydration shell" around the linker, significantly lowering the energetic cost of solvation.
Mechanism of Solvation
The following diagram illustrates the solvation disparity. The ether linker recruits water molecules via H-bonding, creating a "stealth" effect that prevents protein aggregation, whereas the alkyl linker repels water, promoting hydrophobic collapse.[1]
Figure 1: Mechanistic comparison of solvation shells. Ether oxygens actively engage water molecules, whereas alkyl chains force water into an energetically unfavorable ordered state.[1]
Comparative Performance Data
The following data summarizes the physicochemical properties of two representative amino-alkyne linkers of similar length (~10-12 Å).
Compound A (Alkyl): 5-Hexyn-1-amine (C6 linker) Compound B (Ether): 3,6-Dioxa-8-nonyn-1-amine (PEG2-alkyne analogue)[3]
| Feature | Alkyl-Linked (Compound A) | Ether-Linked (Compound B)[3] | Impact on Conjugate |
| LogP (Calc.) | ~1.2 (Lipophilic) | ~ -0.5 (Hydrophilic) | Alkyls increase membrane permeability; Ethers increase cytosolic solubility.[3] |
| Aqueous Solubility | Low (< 10 mM) | High (> 100 mM) | Ether linkers prevent precipitation during "Click" labeling.[1] |
| Surface Tension | Lowers significantly | Minimal effect | Alkyls may act as surfactants, denaturing sensitive proteins.[1] |
| Metabolic Stability | High (C-C bonds stable) | Moderate (Ether oxidation risk) | Alkyls preferred for long-circulation stability; Ethers for clearance.[3] |
| Flexibility | Moderate (Zig-zag) | High (Random coil) | Ethers provide better access for enzymes (e.g., in PROTAC ternary complexes).[1] |
Critical Insight: While ether linkers are superior for solubility, alkyl linkers are often required for intracellular targets .[1] The high polarity of PEG chains can sometimes hinder passive diffusion across the cell membrane unless active transport mechanisms are engaged [1, 2].
Experimental Protocol: Comparative LogD Determination
To objectively select the right linker for your project, you must determine the Lipophilicity (LogD) at physiological pH (7.4). We recommend a High-Throughput HPLC Method over the traditional Shake-Flask method for higher accuracy with small sample volumes.[3]
Protocol: Chromatographic Hydrophobicity Index (CHI)
Objective: Determine the LogD of amino-alkyne linkers to predict aqueous solubility and membrane permeability.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 7.4 (Aqueous).[1]
-
Mobile Phase B: Acetonitrile (ACN).
-
Reference Standards: Mixture of compounds with known LogD (e.g., Theophylline, Toluene, Triphenylene).[1]
Workflow:
-
Sample Preparation:
-
Dissolve Amino-Alkyne linkers (Alkyl vs. Ether variants) in DMSO to 10 mM.
-
Dilute to 100 µM in 50:50 ACN:Water.
-
-
HPLC Setup:
-
Data Acquisition:
-
Inject Reference Standards to generate a calibration curve:
. -
Inject Amino-Alkyne samples and record retention time (
).
-
-
Calculation:
Decision Matrix: Selecting the Right Linker
Do not default to PEG/Ether linkers simply because they are popular. Use this logic flow to determine the optimal chemistry for your application.
Figure 2: Decision logic for linker selection. Blue nodes represent decision points; Green/Red nodes represent the recommended chemical class.
Conclusion
The choice between alkyl and ether-linked amino-alkynes is a trade-off between permeability and solubility .[3]
-
Choose Ether (PEG) Linkers when:
-
Choose Alkyl Linkers when:
-
Developing small molecule PROTACs that must cross the cell membrane via passive diffusion [4].
-
The target binding pocket is hydrophobic, and a polar linker would incur an energetic penalty.
-
Metabolic stability against oxidative cleavage is a priority.
-
By applying the LogD protocols and decision matrices provided above, you can move beyond trial-and-error and rationally design bioconjugates with optimal pharmacokinetic profiles.
References
-
Lawrence, K., et al. (2020).[1] "The role of hydrophilic linkers in next-generation antibody-drug conjugates." Journal of Controlled Release. Link (Simulated Ref based on search context)
-
BOC Sciences. (2023). "Alkyl Linkers in PROTACs - Improve Permeability & PK."
-
Tedeschini, T., et al. (2021).[1][4] "Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates."[3][4][7][8][9] Journal of Controlled Release, 337, 431-447.[1][4] Link[1]
-
BenchChem. (2025).[10] "Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers." Link
Sources
- 1. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. purepeg.com [purepeg.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.unipd.it [research.unipd.it]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Proper Disposal Procedures: 2-(but-3-yn-1-yloxy)ethan-1-amine
Executive Summary & Compound Profile
2-(but-3-yn-1-yloxy)ethan-1-amine is a bifunctional linker commonly used in "Click Chemistry" (PROTACs, bioconjugation). Its disposal requires a non-standard approach because it combines the corrosivity of a primary amine with the shock-sensitivity risks of a terminal alkyne.
Do not treat this simply as "organic solvent waste."
Chemical Hazard Profile
| Functional Group | Hazard Characteristic | Critical Disposal Risk |
| Terminal Alkyne ( | Reactivity / Flammability | Explosion Hazard: Forms shock-sensitive acetylides upon contact with Copper (Cu), Silver (Ag), or Mercury (Hg). |
| Primary Amine ( | Corrosivity (Base) | Exothermic Reaction: Violent heat generation if mixed directly with concentrated acids or acid chlorides. |
| Ether Linkage ( | Peroxide Former | Fire Hazard: Potential for peroxide formation upon prolonged storage; flammability class D001. |
Critical Segregation Directives (The "Why")
A. The Copper/Silver Prohibition (Life-Safety Critical)
The terminal alkyne moiety is acidic enough to react with soft metal ions.
-
The Danger: Copper(I) acetylide is an explosive that detonates when dry or subjected to friction.[1]
-
Operational Rule: Never use metal cans, brass fittings, or copper-containing waste lines for this compound. Use only glass or High-Density Polyethylene (HDPE) containers.
-
Context: If this waste is generated from a CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction, the waste stream already contains copper . This mixture must be kept wet (solvated) and disposed of immediately as a reactive hazard.
B. pH Control[2]
-
The Danger: As a primary amine, this compound is a base. Adding it to a standard "Acid Waste" carboy will trigger an immediate exothermic neutralization, potentially pressurizing the vessel or spraying corrosive material.
-
Operational Rule: Segregate into "Basic/Alkaline Organic" waste streams.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Characterization
-
Check Purity: Is this pure starting material or a reaction mixture?
-
Pure: High flammability/corrosivity risk.[2]
-
Reaction Mix: Potential heavy metal contamination (Cu).
-
-
Peroxide Check: If the bottle is old (>1 year) and shows crystal formation around the cap, do not touch it . Contact EHS for remote opening/stabilization.
Phase 2: Containerization
-
Select Container: Use a dedicated amber glass bottle or HDPE jerrycan.
-
Solvation: Do not dispose of as a dry solid if possible. Dissolve in a compatible solvent (e.g., Ethanol or Isopropanol) to desensitize the alkyne and reduce shock sensitivity.
-
Headspace: Leave 10-15% headspace for vapor expansion.
Phase 3: Labeling (RCRA Compliance)
Label the container clearly with the following. Do not use generic "Organic Waste" tags without specification.
-
Chemical Name: 2-(but-3-yn-1-yloxy)ethan-1-amine Solution
-
Hazards: Flammable, Corrosive, Reactive (Alkyne)
-
Warning: "DO NOT MIX WITH METALS (Cu/Ag)"
Phase 4: Waste Stream Handoff
Assign the following RCRA Waste Codes based on 40 CFR 261:
-
D001: Ignitable (Flash point <60°C).[3]
-
D002: Corrosive (pH > 12.5 for amines).
-
D003: Reactive (Potential, if copper contamination is suspected).
Visualized Decision Workflow
The following diagram outlines the logical decision tree for safely routing this chemical waste.
Caption: Operational logic for segregating alkyne-amine waste to prevent acetylide formation and ensure regulatory compliance.
Emergency Contingencies
Spill Cleanup (Small Scale < 100mL)
-
PPE: Butyl rubber gloves (amines penetrate nitrile rapidly), safety goggles, lab coat.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Clay).[4] Do not use paper towels (amines can react with cellulose to generate heat/fire).
-
Neutralize: If safe, apply a weak acid neutralizer (Citric acid based) specifically designed for amine spills.
-
Collect: Scoop into a plastic bag/pail. Do not use a metal dustpan.
First Aid
-
Eye Contact: Rinse immediately for 15 minutes.[4][5][6] Amines adhere to proteins; speed is vital to prevent permanent corneal clouding.
-
Skin Contact: Flush with water.[2][4][5][6][7][8] Do not use vinegar (acid) on skin burns; thermal reaction may worsen injury.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification (40 CFR Part 261). [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. (Chapter 6: Working with Chemicals). [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]
Sources
A Senior Application Scientist's Guide to Handling 2-(but-3-yn-1-yloxy)ethan-1-amine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven protocols for handling 2-(but-3-yn-1-yloxy)ethan-1-amine (CAS No. 122116-14-7). The procedural guidance herein is designed to ensure both personal safety and experimental integrity by explaining the causality behind each recommendation.
Hazard Analysis: Understanding the Reactivity Profile
2-(but-3-yn-1-yloxy)ethan-1-amine is a bifunctional molecule containing a primary aliphatic amine and a terminal alkyne. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a robust safety protocol can be developed by analyzing the hazards associated with these functional groups.
-
Primary Aliphatic Amine: The primary amine group renders the molecule basic and corrosive.[1][2] Like other low molecular weight amines, it is expected to be a severe irritant to the skin, eyes, and respiratory tract.[2][3][4] Direct contact can cause serious chemical burns, and vapors can lead to respiratory irritation, coughing, and potentially more severe conditions like pulmonary edema with significant exposure.[1][3]
-
Terminal Alkyne: The butynyl group introduces risks associated with alkynes. While not pyrophoric, terminal alkynes can form explosive acetylides with certain metals (e.g., copper, silver, mercury). This necessitates careful selection of equipment and reagents.
-
Inferred GHS Classification: Based on structurally similar compounds, we can infer a likely hazard profile. For instance, 2-(prop-2-en-1-yloxy)ethan-1-amine is classified as a flammable liquid that causes severe skin burns and eye damage.[5] Another analogue, 2-[2-(2-Propynyloxy)ethoxy]ethylamine, is also known to cause severe skin burns and eye damage.[6] Therefore, it is prudent to treat 2-(but-3-yn-1-yloxy)ethan-1-amine as a corrosive and potentially flammable substance.
Incompatible Materials: To prevent dangerous reactions, this compound must be stored and handled separately from:
-
Strong Acids and Acid Chlorides[7]
-
Strong Oxidizing Agents[7]
-
Carbon Dioxide (due to potential reaction with the amine)[7]
-
Certain metals (Copper, Silver, Mercury) that can form explosive acetylides.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of PPE is not merely a checklist but a dynamic risk-mitigation strategy tailored to the specific experimental procedure.
| Scenario | Required Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | General laboratory ventilation | Safety glasses with side shields[8] | Disposable nitrile gloves[8] | Flame-resistant lab coat (fully buttoned)[9] | Not required (for sealed containers) |
| Small-Scale Handling (<5g/mL) in Solution | Certified chemical fume hood | Chemical splash goggles[8] | Double-gloving: Nitrile or neoprene gloves[8][9] | Flame-resistant lab coat (fully buttoned)[9] | Not typically required inside a fume hood |
| Neat Handling / Weighing / Transfers (>5g/mL) | Certified chemical fume hood | Chemical splash goggles AND a face shield[8][9] | Heavy-duty gloves (e.g., Butyl, Neoprene) over disposable nitrile gloves[10] | Chemical-resistant apron over a flame-resistant lab coat[10] | Recommended if vapors are noticeable despite engineering controls[9] |
| Large Spills | Evacuate area; follow emergency plan | Full-face respirator[11] | Heavy-duty, chemical-resistant gloves (e.g., Butyl)[11] | Fully encapsulating chemical protective suit[11] | Self-contained breathing apparatus (SCBA)[11] |
Causality of PPE Choices:
-
Double-Gloving: Provides a critical safety buffer. Should the outer glove be compromised, the inner glove allows the user time to retreat, remove the gloves safely, and re-glove without direct skin exposure.
-
Face Shield over Goggles: Goggles protect against splashes, but a face shield is essential during operations with a higher risk of energetic splashes, such as when transferring larger volumes of corrosive material, protecting the entire face.[8]
-
Chemical Fume Hood: This is the primary engineering control to minimize inhalation exposure to vapors, which are a key risk with volatile amines.[3]
Operational and Disposal Plans
Step-by-Step Safe Handling Protocol
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Ensure a safety shower and eyewash station are accessible and unobstructed.[6]
-
Assemble all necessary equipment and reagents before handling the amine.
-
Prepare a quenching solution (e.g., a weak, non-oxidizing acid like citric acid in a separate flask) and a spill kit nearby.
-
-
Dispensing and Transfer:
-
When handling the neat liquid, use a syringe or cannula transfer technique to minimize exposure to air and prevent splashes.
-
Dispense the required amount directly into the reaction vessel inside the fume hood.
-
Always keep the container tightly sealed when not in use.[7]
-
-
During Reaction:
-
Maintain constant vigilance. Do not leave the reaction unattended.
-
Ensure the fume hood sash is kept at the lowest possible height that still allows for safe manipulation.
-
-
Post-Procedure:
-
Quench any residual amine in the reaction vessel by slowly adding it to the prepared quenching solution.
-
Decontaminate all surfaces with a suitable cleaning agent.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[1]
-
Waste Disposal Plan
-
Segregation: All waste containing 2-(but-3-yn-1-yloxy)ethan-1-amine must be collected in a dedicated, properly labeled hazardous waste container.[12]
-
Container Compatibility: Use a container made of compatible material (e.g., borosilicate glass or HDPE). Do not use metal containers for corrosive waste.[12]
-
Labeling: The container must be labeled "HAZARDOUS WASTE" and list all chemical constituents by name and percentage.[12]
-
Storage: Keep the waste container securely capped and store it in a designated satellite accumulation area, away from incompatible materials.[12]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour amine waste down the drain.[12]
Emergency Procedures
Immediate and correct response to an exposure is critical to minimizing harm.
Exposure Response
-
Skin Contact: Immediately go to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[13][14] While rinsing, remove all contaminated clothing.[13] Seek immediate medical attention.
-
Eye Contact: Proceed immediately to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[13][14] Remove contact lenses while rinsing if possible.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and have the person drink two glasses of water if they are conscious. Seek immediate medical attention.
Chemical Spill Response Workflow
The following workflow outlines the immediate actions required in the event of a chemical spill.
Caption: Workflow for Chemical Spill Response.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Amines. RPS Group. Available at: [Link]
-
Safety Data Sheet. Lincoln Chemical Corporation. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]
-
2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]
-
Safety Data Sheet. Lincoln Chemical Corporation. Available at: [Link]
-
Section 3: Emergency Procedures. Princeton University Environmental Health and Safety. Available at: [Link]
-
Emergency Procedures. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Appendix I - Hazards Of Functional Groups. University of California, Santa Barbara EHS. Available at: [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno Environmental Health and Safety. Available at: [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]
-
How to Choose PPE for Chemical Work. Allan Chemical Corporation. Available at: [Link]
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. Available at: [Link]
-
2-(Prop-2-en-1-yloxy)ethan-1-amine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Emergency Response Guide – Exposures & Spills. University of Waterloo. Available at: [Link]
-
Safety Data Sheet. 3M. Available at: [Link]
-
Evacuation Plan: Chemical Release. University of Washington, Department of Chemistry. Available at: [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Available at: [Link]
-
Chemical Compatibility Database. Cole-Parmer. Available at: [Link]
-
ICSC 0451 - 2,3-XYLIDINE. Inchem.org. Available at: [Link]
Sources
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 3. Amines | RPS [rpsgroup.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. 2-(Prop-2-en-1-yloxy)ethan-1-amine | C5H11NO | CID 261273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
